Vercirnon
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
See also: this compound Sodium (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-N-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15/h4-14,24H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWROCIMSDXGOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220135 | |
| Record name | Vercirnon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698394-73-9 | |
| Record name | Vercirnon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15250 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vercirnon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERCIRNON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWI54OUA12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vercirnon's Mechanism of Action in Inflammatory Bowel Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vercirnon (also known as CCX282-B and GSK1605786) is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] In the context of Inflammatory Bowel Disease (IBD), particularly Crohn's disease, this compound was developed to inhibit the migration of pathogenic T lymphocytes to the intestinal tract, a key process in the inflammatory cascade. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by preclinical and clinical data. A novel aspect of this compound's function is its allosteric antagonism, binding to an intracellular site on the CCR9 receptor to prevent G-protein coupling and downstream signaling.[3] Despite promising preclinical and Phase II results, Phase III clinical trials for this compound in patients with moderate-to-severe Crohn's disease did not meet their primary endpoints.[4][5] This guide details the scientific rationale, experimental validation, and clinical evaluation of this compound, offering valuable insights for the ongoing development of targeted therapies for IBD.
Introduction: The CCR9-CCL25 Axis in IBD Pathogenesis
Inflammatory Bowel Disease is characterized by chronic inflammation of the gastrointestinal tract, driven by a dysregulated immune response. A crucial step in this process is the recruitment of leukocytes, particularly T cells, from the bloodstream into the intestinal mucosa. The chemokine receptor CCR9 and its exclusive ligand, CCL25 (TECK), play a pivotal role in this gut-specific homing of T cells.
CCL25 is constitutively expressed by epithelial cells in the small intestine, and its expression can be induced in the colon during inflammation. Circulating T cells expressing CCR9 are drawn to the gut by the CCL25 gradient. In IBD patients, an increased number of CCR9-expressing T cells are found in the peripheral blood and inflamed intestinal tissue, suggesting that targeting the CCR9-CCL25 axis could be a viable therapeutic strategy to reduce intestinal inflammation.
This compound: A Selective CCR9 Antagonist
This compound is an orally bioavailable small molecule designed to be a potent and selective antagonist of the CCR9 receptor. Its chemical structure allows it to effectively block the interaction between CCR9 and CCL25, thereby inhibiting the downstream signaling events that lead to T-cell migration.
Preclinical Characterization and In Vitro Efficacy
A series of in vitro assays were conducted to determine the potency and selectivity of this compound. The key findings from these preclinical studies are summarized in the tables below.
Table 1: In Vitro Inhibition of CCR9-Mediated Signaling by this compound
| Assay Type | Cell Line/System | Ligand | This compound IC50 | Reference |
| Ca2+ Mobilization | Molt-4 cells | CCL25 | 5.4 nM | |
| Chemotaxis | Molt-4 cells | CCL25 | 3.4 nM | |
| Chemotaxis | Molt-4 cells in 100% human serum | CCL25 | 33 nM | |
| Chemotaxis | Primary CCR9-expressing cells | CCL25 | 6.8 nM | |
| Chemotaxis | Baf-3/CCR9A cells | CCL25 | 2.8 nM | |
| Chemotaxis | Baf-3/CCR9B cells | CCL25 | 2.6 nM | |
| Chemotaxis | Mouse thymocytes | CCL25 | 6.9 nM | |
| Chemotaxis | Rat thymocytes | CCL25 | 1.3 nM | |
| Chemotaxis | RA-cultured human T cells in 100% human AB serum | CCL25 | 141 nM |
Experimental Protocols:
-
Calcium Mobilization Assay: Molt-4 cells, a human T-cell line endogenously expressing CCR9, were loaded with a calcium-sensitive fluorescent dye. The cells were then stimulated with CCL25 in the presence of varying concentrations of this compound. The change in intracellular calcium concentration was measured using a fluorometric imaging plate reader. The IC50 value was calculated as the concentration of this compound that inhibited 50% of the maximal calcium flux induced by CCL25.
-
Chemotaxis Assay: The migratory response of various cell types towards a CCL25 gradient was assessed using a 96-well chemotaxis chamber. Cells were placed in the upper chamber, and CCL25 with or without this compound was placed in the lower chamber. After incubation, the number of cells that migrated to the lower chamber was quantified. The IC50 value represents the concentration of this compound that caused a 50% reduction in cell migration towards CCL25.
In Vivo Efficacy in a Murine Model of Crohn's Disease
The therapeutic potential of this compound was evaluated in the TNFΔARE mouse model, which spontaneously develops a Crohn's-like ileitis.
Table 2: In Vivo Efficacy of this compound in the TNFΔARE Mouse Model
| Treatment Group | Dosing Regimen | Outcome | Reference |
| Vehicle | Twice daily | 60% of mice developed severe/very severe inflammation at 12 weeks. | |
| This compound (10 mg/kg) | Subcutaneous, twice daily for 10 weeks | Ameliorated the severity of intestinal inflammation. | |
| This compound (50 mg/kg) | Subcutaneous, twice daily for 10 weeks | Complete protection from severe inflammation. |
Experimental Protocol:
-
TNFΔARE Mouse Model: TNFΔARE mice on a C57BL/6 background were administered this compound or vehicle subcutaneously twice daily, starting at 2 weeks of age and continuing until 12 weeks of age. At the end of the treatment period, the intestines were harvested, and the severity of inflammation was scored based on histological examination.
Mechanism of Action: Allosteric Antagonism of CCR9
Structural biology studies have revealed a unique mechanism of action for this compound. Unlike traditional antagonists that bind to the extracellular orthosteric site of a receptor, this compound binds to an allosteric site on the intracellular side of the CCR9 receptor.
The crystal structure of CCR9 in complex with this compound was solved at a resolution of 2.8 Å. This revealed that this compound occupies a pocket formed by intracellular loops and the C-terminal helix 8 of the receptor. This binding mode physically prevents the conformational changes required for G-protein coupling and the initiation of downstream signaling cascades, effectively locking the receptor in an inactive state.
Caption: this compound's allosteric antagonism of the CCR9 receptor.
Clinical Development and Outcomes in Crohn's Disease
This compound progressed to Phase III clinical trials for the treatment of moderate-to-severe Crohn's disease. The clinical development program, known as SHIELD, consisted of several studies designed to evaluate the efficacy and safety of this compound for inducing and maintaining remission.
Table 3: Overview of Key Phase III Clinical Trials for this compound in Crohn's Disease
| Study | ClinicalTrials.gov ID | Phase | Primary Endpoint | Outcome | Reference |
| SHIELD-1 | NCT01277666 | III (Induction) | Clinical response (≥100-point decrease in CDAI at week 12) | Did not meet primary endpoint | |
| SHIELD-4 | NCT01536418 | III (Induction) | Clinical response (≥100-point decrease in CDAI at week 12) | At week 12, CDAI ≥100-point response was 56% (500mg QD) and 69% (500mg BID). Clinical remission (CDAI < 150) was 26% (500mg QD) and 36% (500mg BID). Study was terminated early. |
Experimental Protocol (SHIELD-1):
-
Study Design: A randomized, double-blind, placebo-controlled study in 608 adult patients with moderately-to-severely active Crohn's disease (CDAI score of 220-450).
-
Treatment Arms: Patients were randomized to receive placebo, this compound 500 mg once daily, or this compound 500 mg twice daily for 12 weeks.
-
Primary Endpoint: The proportion of patients achieving a clinical response, defined as a decrease in the Crohn's Disease Activity Index (CDAI) score of at least 100 points from baseline at week 12.
-
Key Secondary Endpoint: The proportion of patients achieving clinical remission, defined as a CDAI score of less than 150 at week 12.
Despite the strong preclinical rationale and promising early clinical data, the SHIELD-1 study did not demonstrate a statistically significant improvement in clinical response or remission compared to placebo. The SHIELD-4 study, which was terminated early, showed a trend towards a dose-dependent clinical effect.
Conclusion and Future Perspectives
This compound represents a pioneering effort in targeting the CCR9-CCL25 axis for the treatment of IBD. Its unique intracellular allosteric mechanism of action provided a novel approach to modulating chemokine receptor signaling. While the Phase III clinical trials in Crohn's disease were unsuccessful, the extensive preclinical and clinical data generated for this compound offer invaluable lessons for the development of future IBD therapeutics.
The reasons for the discrepancy between the early and late-stage clinical trial results are likely multifactorial and may include patient population heterogeneity, the complexity of Crohn's disease pathology, and the specific pharmacokinetic and pharmacodynamic properties of this compound in the patient population.
Further research into the intricacies of CCR9 signaling in different subsets of immune cells and in various stages of IBD may yet uncover new opportunities for therapeutic intervention. The story of this compound underscores the challenges of translating promising preclinical findings into clinical success and highlights the importance of a deep understanding of disease biology and drug mechanism of action in the development of targeted therapies.
Caption: The development pipeline of this compound for IBD.
References
- 1. Characterization of CCX282-B, an orally bioavailable antagonist of the CCR9 chemokine receptor, for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Characterization of CCX282-B, an Orally Bioavailable Antagonist of the CCR9 Chemokine Receptor, for Treatment of Inflammatory Bowel Disease | Semantic Scholar [semanticscholar.org]
- 3. Intracellular allosteric antagonism of the CCR9 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gsk.com [gsk.com]
- 5. | BioWorld [bioworld.com]
Vercirnon: A CCR9 Antagonist for Crohn's Disease - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vercirnon (also known as GSK1605786A and CCX282-B) is an orally bioavailable, selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1] The scientific rationale for its development in Crohn's disease is based on the crucial role of the CCR9/CCL25 axis in recruiting inflammatory leukocytes to the gut.[2][3] Despite promising initial results in Phase II trials, the subsequent Phase III program for this compound in patients with moderately-to-severely active Crohn's disease was terminated due to a failure to meet primary endpoints.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a detailed summary of clinical trial data, and experimental protocols.
Introduction: The Rationale for CCR9 Antagonism in Crohn's Disease
Crohn's disease is a chronic inflammatory condition of the gastrointestinal tract characterized by the infiltration of leukocytes into the gut mucosa. The migration of these immune cells is a highly regulated process involving chemokines and their receptors. The chemokine receptor CCR9 is predominantly expressed on T cells that home to the small intestine, with its sole known ligand, CCL25 (also known as TECK), being expressed by intestinal epithelial cells. This specific expression pattern makes the CCR9/CCL25 axis a highly attractive therapeutic target for Crohn's disease, with the hypothesis that blocking this interaction could reduce the inflammatory cell burden in the gut. This compound was developed as a potent and selective small-molecule antagonist of CCR9 to test this hypothesis.
Mechanism of Action of this compound
This compound functions as a non-competitive, allosteric antagonist of CCR9. It binds to the intracellular side of the receptor, a site distinct from the binding pocket of its natural ligand, CCL25. This allosteric modulation prevents the conformational changes in the receptor that are necessary for G-protein coupling and downstream signaling, thereby inhibiting CCR9-mediated cell migration and activation. This compound has demonstrated high selectivity for CCR9 with negligible activity at other chemokine receptors.
Signaling Pathways and Experimental Workflows
CCR9 Signaling Pathway in Crohn's Disease
Caption: CCR9 signaling cascade in gut inflammation.
This compound's Mechanism of Action
Caption: this compound's allosteric inhibition of CCR9.
Clinical Trial Workflow for this compound
Caption: A representative clinical trial workflow for this compound.
Clinical Development and Efficacy Data
This compound underwent several key clinical trials in patients with moderate to severe Crohn's disease. The following tables summarize the quantitative data from these studies.
Phase IIb PROTECT-1 Study: Induction and Maintenance Therapy
Table 1: PROTECT-1 Induction Phase (12 Weeks) - Clinical Response and Remission
| Outcome | Placebo (n=144) | This compound 250 mg QD (n=98) | This compound 250 mg BID (n=96) | This compound 500 mg QD (n=97) |
| Clinical Response at Week 8 | 49% | 52% | 48% | 60% |
| Clinical Response at Week 12 | 47% | 56% | 49% | 61% |
| Clinical Remission at Week 12 | 34% | 41% | 33% | 40% |
Table 2: PROTECT-1 Maintenance Phase (36 Weeks) - Sustained Response and Remission
| Outcome | Placebo | This compound 250 mg BID |
| Sustained Clinical Response at Week 52 | 42% | 46% |
| Remission at Week 52 | 31% | 47% |
Phase III SHIELD Program: Induction Therapy
Table 3: SHIELD-1 Study (12 Weeks) - Primary and Key Secondary Endpoints
| Outcome | Placebo (n≈203) | This compound 500 mg QD (n≈203) | This compound 500 mg BID (n≈202) |
| Clinical Response (≥100-point CDAI decrease) | 25.1% | 27.6% | 27.2% |
| Clinical Remission (CDAI < 150) | Not Reported | Not Reported | Not Reported |
Table 4: SHIELD-4 Study (12 Weeks) - Clinical Response and Remission
| Outcome | This compound 500 mg QD (n=57) | This compound 500 mg BID (n=61) |
| Clinical Response (≥100-point CDAI decrease) | 56% | 69% |
| Clinical Remission (CDAI < 150) | 26% | 36% |
Safety and Tolerability
Across the clinical trial program, this compound was generally well-tolerated. In the SHIELD-1 study, the rates of serious adverse events were similar across placebo and this compound treatment groups. However, a dose-dependent increase in the overall rate of adverse events was observed.
Table 5: SHIELD-1 Study - Adverse Events
| Event | Placebo | This compound 500 mg QD | This compound 500 mg BID |
| Any Adverse Event | 69.8% | 73.3% | 78.1% |
| Serious Adverse Events | 8.9% | 5.9% | 6.0% |
Experimental Protocols
PROTECT-1 Study (Phase IIb)
-
Study Design: A randomized, double-blind, placebo-controlled trial with three phases: a 12-week induction phase, a 4-week open-label active treatment phase, and a 36-week maintenance phase.
-
Patient Population: 436 adult patients with moderately to severely active Crohn's disease, defined by a Crohn's Disease Activity Index (CDAI) score of 250-450 and a C-reactive protein (CRP) level >7.5 mg/L. Patients were on stable doses of concomitant medications for Crohn's disease.
-
Induction Phase Treatment Arms:
-
Placebo
-
This compound 250 mg once daily (QD)
-
This compound 250 mg twice daily (BID)
-
This compound 500 mg once daily (QD)
-
-
Primary Endpoints:
-
Induction: Clinical response at Week 8.
-
Maintenance: Sustained clinical response at Week 52.
-
-
Definitions:
-
Clinical Response: A decrease in CDAI score of at least 70 points from baseline.
-
Clinical Remission: A CDAI score of less than 150.
-
SHIELD-1 Study (Phase III)
-
Study Design: A randomized, double-blind, placebo-controlled, 12-week induction study.
-
Patient Population: 608 adult patients with moderately to severely active Crohn's disease (CDAI 220-450) who had failed corticosteroid or immunosuppressant therapy. Evidence of active disease was confirmed by endoscopy or elevated C-reactive protein and fecal calprotectin.
-
Treatment Arms:
-
Placebo
-
This compound 500 mg once daily (QD)
-
This compound 500 mg twice daily (BID)
-
-
Primary Endpoint: Clinical response at Week 12.
-
Key Secondary Endpoint: Clinical remission at Week 12.
-
Definitions:
-
Clinical Response: A decrease in CDAI score of at least 100 points from baseline.
-
Clinical Remission: A CDAI score of less than 150.
-
Discussion and Future Directions
The clinical development of this compound for Crohn's disease highlights the challenges of translating a strong scientific rationale into clinical efficacy. While the Phase IIb PROTECT-1 study showed encouraging signals, particularly in the maintenance of remission, the larger Phase III SHIELD-1 study failed to demonstrate a significant benefit over placebo for the induction of clinical response. The reasons for this discrepancy are likely multifactorial and may include differences in patient populations, placebo response rates, and the specific endpoints used.
Despite the discontinuation of the this compound program, the targeting of leukocyte trafficking in inflammatory bowel disease remains a valid and promising therapeutic strategy. The experience with this compound provides valuable lessons for the future development of chemokine receptor antagonists and other targeted therapies for Crohn's disease. Further research is warranted to better understand the nuances of the CCR9/CCL25 axis in different subsets of Crohn's disease patients and to explore the potential of combination therapies.
References
Vercirnon: A Technical Guide to a CCR9 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vercirnon (formerly known as CCX282-B and GSK1605786) is a potent and selective, orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] CCR9 is a key regulator of lymphocyte trafficking to the small intestine, making it a therapeutic target for inflammatory bowel diseases (IBD) such as Crohn's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, in vitro and clinical data, and detailed experimental protocols related to this compound. Despite promising preclinical and early clinical results, this compound ultimately failed to meet its primary endpoints in Phase III clinical trials for the treatment of moderate-to-severe Crohn's disease.
Chemical Structure and Physicochemical Properties
This compound is a biarylsulfonamide derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-tert-butyl-N-[4-chloro-2-(pyridine-4-carbonyl)phenyl]benzenesulfonamide | N/A |
| Synonyms | CCX282-B, GSK1605786, Traficet-EN | [1] |
| CAS Number | 698394-73-9 | N/A |
| Molecular Formula | C22H21ClN2O3S | N/A |
| Molecular Weight | 444.9 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Mechanism of Action
This compound functions as a selective antagonist of the CCR9 receptor. The binding of the chemokine ligand CCL25 (TECK) to CCR9 on the surface of lymphocytes, particularly T-helper (Th17) cells, initiates a signaling cascade that promotes cell migration to the small intestine. In inflammatory bowel disease, this process is dysregulated, leading to an excessive influx of inflammatory cells into the gut mucosa. This compound competitively binds to CCR9, thereby inhibiting the binding of CCL25 and subsequent downstream signaling events, ultimately reducing the migration of inflammatory cells to the intestine.
CCR9 Signaling Pathway
The binding of CCL25 to CCR9, a G protein-coupled receptor (GPCR), activates intracellular signaling pathways, including the phosphatidylinositol-3-kinase (PI3K)/Akt pathway and the JAK/STAT pathway. These pathways play crucial roles in cell survival, proliferation, and migration. This compound's antagonism of CCR9 blocks these downstream effects.
In Vitro Activity
This compound has demonstrated potent and selective inhibition of CCR9-mediated cellular responses in various in vitro assays. The following table summarizes key IC50 values.
| Assay | Cell Line | Parameter Measured | IC50 (nM) | Reference |
| Calcium Mobilization | Molt-4 | CCL25-induced Ca2+ flux | 5.4 | [2] |
| Chemotaxis | Molt-4 | CCL25-induced cell migration | 3.4 | [2] |
| Chemotaxis (in 100% human serum) | Molt-4 | CCL25-induced cell migration | 33 | |
| Chemotaxis | Primary CCR9-expressing cells | CCL25-induced cell migration | 6.8 | |
| Chemotaxis | Baf-3/CCR9A | CCL25-induced cell migration | 2.8 | |
| Chemotaxis | Baf-3/CCR9B | CCL25-induced cell migration | 2.6 |
Experimental Protocols
Calcium Mobilization Assay
This protocol describes a method to assess the inhibitory effect of this compound on CCL25-induced intracellular calcium mobilization in Molt-4 cells.
Materials:
-
Molt-4 cells
-
This compound
-
Recombinant human CCL25
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Method:
-
Cell Preparation: Culture Molt-4 cells in appropriate media and harvest in exponential growth phase. Wash cells with HBSS and resuspend at a density of 1 x 10^6 cells/mL in HBSS.
-
Dye Loading: Add Fluo-4 AM (final concentration 2 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension. Incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells to remove excess dye and resuspend in HBSS.
-
Assay Plate Preparation: Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in HBSS. Add 50 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
CCL25 Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for 10-20 seconds. Inject 50 µL of CCL25 (at a final concentration corresponding to the EC80) and continue to record fluorescence for at least 60 seconds.
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable non-linear regression model.
Chemotaxis Assay
This protocol outlines a method to evaluate the effect of this compound on the migration of Molt-4 cells towards a CCL25 gradient.
Materials:
-
Molt-4 cells
-
This compound
-
Recombinant human CCL25
-
Chemotaxis chambers (e.g., Transwell inserts with 5 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell viability stain (e.g., Trypan blue)
-
Hemocytometer or automated cell counter
Method:
-
Cell Preparation: Culture and harvest Molt-4 cells as described above. Resuspend the cells in chemotaxis medium at a density of 2 x 10^6 cells/mL.
-
Compound and Chemoattractant Preparation: Prepare serial dilutions of this compound in the cell suspension. In the lower chambers of the 24-well plate, add chemotaxis medium containing CCL25 (at a concentration that induces optimal migration).
-
Assay Setup: Place the Transwell inserts into the wells of the 24-well plate. Add 100 µL of the cell suspension containing the various concentrations of this compound to the upper chamber of the inserts.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Quantification: After incubation, carefully remove the inserts. Collect the cells that have migrated to the lower chamber. Count the number of migrated cells using a hemocytometer or an automated cell counter.
-
Data Analysis: Calculate the percent inhibition of chemotaxis for each this compound concentration compared to the vehicle control. Determine the IC50 value using a suitable non-linear regression model.
Clinical Trials in Crohn's Disease
This compound underwent extensive clinical development for the treatment of moderate-to-severe Crohn's disease. However, the Phase III program, known as SHIELD, was terminated due to a lack of efficacy.
SHIELD-1 Study
The SHIELD-1 study was a randomized, double-blind, placebo-controlled trial that enrolled 608 patients with moderate-to-severe Crohn's disease. Patients were randomized to receive this compound 500 mg once daily, 500 mg twice daily, or placebo for 12 weeks. The primary endpoint was clinical response, defined as a decrease in the Crohn's Disease Activity Index (CDAI) score of at least 100 points. The key secondary endpoint was clinical remission (CDAI score < 150).
Results: The study did not meet its primary or key secondary endpoints. There was no statistically significant difference in the rates of clinical response or remission between the this compound groups and the placebo group.
SHIELD-4 Study
The SHIELD-4 trial was a double-blind, active-treatment induction study that randomized 253 patients with moderate-to-severe Crohn's disease to receive either 500 mg of this compound once daily or 500 mg twice daily for 12 weeks.
Results: At week 12, a CDAI ≥ 100-point response was observed in 56% and 69% of patients in the once-daily and twice-daily groups, respectively. Clinical remission (CDAI < 150) was achieved in 26% and 36% of patients in the respective treatment groups. While these results showed a trend towards a dose-dependent effect, the overall SHIELD program was terminated.
| Clinical Trial | Phase | Number of Patients | Treatment Arms | Primary Endpoint | Outcome | Reference |
| SHIELD-1 | III | 608 | This compound 500 mg QD, this compound 500 mg BID, Placebo | Clinical Response (≥100-point decrease in CDAI) at Week 12 | Did not meet primary endpoint | |
| SHIELD-4 | III | 253 | This compound 500 mg QD, this compound 500 mg BID | N/A (Induction study for SHIELD-2) | Terminated |
Synthesis
The synthesis of this compound involves a multi-step process. A key step is the sulfonamide bond formation between a substituted aniline and a sulfonyl chloride. The final steps typically involve the formation of the pyridine-N-oxide moiety. A possible reason for the clinical trial failures of this compound may be related to its pharmacokinetic profile.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the CCR9 receptor. While it demonstrated promising in vitro activity and a clear mechanism of action for the treatment of Crohn's disease, it ultimately failed to demonstrate sufficient efficacy in large-scale Phase III clinical trials. The data and protocols presented in this guide provide a valuable resource for researchers in the fields of chemokine biology, GPCR pharmacology, and drug development for inflammatory diseases. The discrepancy between the preclinical and clinical results highlights the complexities of translating in vitro potency to clinical efficacy in multifactorial diseases like Crohn's disease.
References
- 1. A Randomized Controlled Trial of the Efficacy and Safety of CCX282-B, an Orally-Administered Blocker of Chemokine Receptor CCR9, for Patients with Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of CCX282-B, an orally bioavailable antagonist of the CCR9 chemokine receptor, for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Vercirnon: A Deep Dive into its Role as a CCR9 Antagonist in Modulating Gut-Specific Lymphocyte Trafficking
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Vercirnon (GSK1605786A, formerly CCX282-B), a potent and selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] this compound was developed to modulate the inflammatory cascade in gut-specific autoimmune disorders, such as Crohn's disease, by inhibiting the trafficking of pathogenic lymphocytes to the intestinal tract.[3] This document details the molecular mechanism of this compound, summarizes key preclinical and clinical data, provides detailed experimental protocols for relevant assays, and visualizes the underlying biological pathways and experimental workflows.
Introduction: The Role of CCR9 in Gut Immunity and Inflammatory Bowel Disease
The trafficking of leukocytes to specific tissues is a tightly regulated process orchestrated by the interaction of chemokines and their receptors. In the context of gut immunity, the chemokine receptor CCR9 plays a pivotal role in directing the migration of a subset of T lymphocytes to the small intestine.[4][5] The exclusive ligand for CCR9 is the chemokine CCL25 (also known as TECK - Thymus-Expressed Chemokine), which is constitutively expressed by epithelial cells in the small intestine.
This CCR9-CCL25 axis is fundamental for maintaining immune homeostasis in the gut. However, in inflammatory bowel disease (IBD), particularly Crohn's disease, this pathway is pathologically exploited. An overabundance of CCR9-expressing T cells migrates to the gut, contributing to the chronic inflammation that characterizes the disease. Therefore, antagonizing the CCR9-CCL25 interaction presents a targeted therapeutic strategy to mitigate gut inflammation by preventing the infiltration of these inflammatory lymphocytes.
This compound is a small molecule, orally bioavailable antagonist designed to specifically block the CCR9 receptor, thereby inhibiting the downstream signaling events that lead to lymphocyte migration to the gut.
Mechanism of Action of this compound
This compound functions as a highly selective and potent antagonist of the CCR9 receptor. Its mechanism of action involves the direct inhibition of CCL25-mediated signaling, which is crucial for the chemotaxis of CCR9-expressing lymphocytes. The key inhibitory activities of this compound are:
-
Inhibition of Chemotaxis: this compound effectively blocks the migration of CCR9-expressing cells towards a CCL25 gradient. This has been demonstrated in various cell types, including the T-cell leukemia line Molt-4, which endogenously expresses CCR9.
-
Inhibition of Calcium Mobilization: The binding of CCL25 to CCR9, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events, including a rapid increase in intracellular calcium concentration ([Ca2+]i). This compound inhibits this CCL25-induced calcium mobilization, indicating a blockade of the initial steps of receptor activation.
The high selectivity of this compound for CCR9 over other chemokine receptors minimizes the potential for off-target effects, making it a promising candidate for targeted therapy in IBD.
Quantitative Data Summary
The efficacy of this compound has been quantified in both preclinical and clinical studies. The following tables summarize the key findings.
Table 1: Preclinical In Vitro Efficacy of this compound
| Assay | Cell Type | Parameter | This compound IC50 (nM) | Reference |
| Chemotaxis | Molt-4 | Inhibition of CCL25-mediated chemotaxis | 3.4 | |
| Calcium Mobilization | Molt-4 | Inhibition of CCL25-mediated Ca2+ mobilization | 5.4 |
Table 2: Phase II Clinical Trial of this compound in Crohn's Disease (NCT00306215)
| Treatment Group | N | Clinical Response at Week 12 (%) | Clinical Remission at Week 52 (%) | Reference |
| Placebo | 110 | 47 | 31 | |
| This compound 250 mg once daily | 109 | 56 | N/A | |
| This compound 250 mg twice daily | 108 | 49 | 47 | |
| This compound 500 mg once daily | 109 | 61 | N/A |
Clinical Response defined as a ≥70 point decrease in Crohn's Disease Activity Index (CDAI) score. Clinical Remission defined as a CDAI score <150.
Table 3: Phase III Clinical Trial of this compound in Crohn's Disease (SHIELD-4)
| Treatment Group | N | CDAI ≥100-point response at Week 12 (%) | Clinical Remission (CDAI < 150) at Week 12 (%) | Reference |
| This compound 500 mg once daily | 57 | 56 | 26 | |
| This compound 500 mg twice daily | 61 | 69 | 36 |
Note: The SHIELD-1 Phase III trial did not meet its primary endpoint of improvement in clinical response.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Chemotaxis Assay
Objective: To determine the inhibitory effect of this compound on the migration of CCR9-expressing cells towards a CCL25 gradient.
Materials:
-
Molt-4 cells (human T-cell leukemia line, endogenously expressing CCR9)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Recombinant human CCL25
-
This compound
-
Chemotaxis chambers (e.g., Boyden chambers with 5 µm pore size polycarbonate filters)
-
Fluorescent dye for cell quantification (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Maintain Molt-4 cells in RPMI-1640 with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Preparation: On the day of the assay, harvest Molt-4 cells and resuspend in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free RPMI-1640.
-
Assay Setup:
-
Add CCL25 (at a pre-determined optimal concentration, e.g., 100 ng/mL) to the lower wells of the chemotaxis chamber.
-
In the upper wells, add the Molt-4 cell suspension.
-
Add the various concentrations of this compound or vehicle control to the upper wells with the cells.
-
-
Incubation: Incubate the chemotaxis plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migration:
-
After incubation, carefully remove the upper chamber.
-
Wipe the upper side of the filter to remove non-migrated cells.
-
Migrated cells on the lower side of the filter are quantified. This can be done by:
-
Staining the migrated cells with a fluorescent dye and measuring the fluorescence in a plate reader.
-
Lysing the migrated cells and quantifying the amount of a fluorescent dye pre-loaded into the cells.
-
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Calcium Mobilization Assay
Objective: To measure the ability of this compound to inhibit CCL25-induced intracellular calcium mobilization in CCR9-expressing cells.
Materials:
-
CCR9-expressing cells (e.g., Molt-4 or a stably transfected cell line)
-
Cell culture medium
-
Recombinant human CCL25
-
This compound
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed CCR9-expressing cells into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator dye and probenecid in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake.
-
-
Cell Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Pre-incubation: Add serial dilutions of this compound or vehicle control to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the automated injector to add a pre-determined concentration of CCL25 to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of 1-2 minutes.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage inhibition of the CCL25-induced calcium response for each this compound concentration. Determine the IC50 value from the dose-response curve.
In Vivo Model of Gut Inflammation (TNBS-Induced Colitis)
Objective: To evaluate the efficacy of this compound in a preclinical mouse model of colitis that shares some pathological features with Crohn's disease.
Materials:
-
Male BALB/c mice (or other susceptible strain)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
This compound
-
Vehicle for this compound administration (e.g., 0.5% methylcellulose)
-
Catheters for intrarectal administration
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Induction of Colitis:
-
Anesthetize the mice.
-
Slowly administer a solution of TNBS in ethanol (e.g., 100 mg/kg TNBS in 50% ethanol) intrarectally using a catheter.
-
Keep the mice in a head-down position for a few minutes to ensure retention of the TNBS solution.
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses).
-
Administer this compound or vehicle orally once or twice daily, starting on the day of colitis induction or as a therapeutic intervention after disease establishment.
-
-
Monitoring:
-
Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool (Disease Activity Index - DAI).
-
-
Endpoint Analysis (e.g., day 7 post-induction):
-
Euthanize the mice and collect the colons.
-
Measure colon length and weight.
-
Process colonic tissue for histological analysis (e.g., H&E staining to assess inflammation, ulceration, and tissue damage).
-
Homogenize a portion of the colon to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Isolate lamina propria lymphocytes for flow cytometric analysis of CCR9-expressing cell populations.
-
-
Data Analysis: Compare the DAI scores, colon length/weight ratios, histological scores, and MPO activity between the this compound-treated groups and the vehicle control group to assess the therapeutic efficacy of this compound.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the CCR9 receptor. By inhibiting the CCR9-CCL25 axis, this compound effectively blocks the migration of pathogenic lymphocytes to the gut, a key driver of inflammation in Crohn's disease. While preclinical and early clinical studies showed promise, later-stage clinical trials did not consistently demonstrate efficacy, leading to the discontinuation of its development for Crohn's disease. Nevertheless, the study of this compound has provided invaluable insights into the role of lymphocyte trafficking in IBD and has paved the way for the development of other gut-selective therapies. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of gastroenterology and drug development.
References
The Rise and Fall of a Targeted Therapy: A Technical History of GSK1605786A (Vercirnon)
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary: GSK1605786A, also known as Vercirnon and formerly CCX282-B, is a potent and selective small-molecule antagonist of the C-C chemokine receptor 9 (CCR9). Developed initially by ChemoCentryx, it was investigated as a targeted oral therapy for inflammatory bowel diseases (IBD), primarily Crohn's disease. The rationale was based on the specific expression of CCR9 on immune cells that traffic to the gut, driven by its ligand CCL25, which is upregulated in intestinal inflammation. Despite promising preclinical data and early-phase clinical results, this compound ultimately failed to meet its primary endpoints in Phase III clinical trials, leading to the discontinuation of its development for Crohn's disease. This guide provides a comprehensive technical overview of the discovery, development, and clinical evaluation of GSK1605786A, presenting key data, experimental methodologies, and the underlying scientific reasoning.
Discovery and Lead Optimization
The discovery of GSK1605786A (then CCX282-B) originated from the drug discovery platform of ChemoCentryx, which focused on identifying small-molecule antagonists for chemokine receptors.[1] The therapeutic hypothesis was that blocking CCR9 would specifically inhibit the migration of pathogenic T cells to the intestine, thereby reducing inflammation in diseases like Crohn's disease, without causing systemic immunosuppression.[2][3]
The initial discovery process involved high-throughput screening to identify hits against the CCR9 receptor. While specific details of the lead optimization process and structure-activity relationships (SAR) are not extensively published, the resulting compound, CCX282-B, was characterized as an orally bioavailable, selective, and potent antagonist of human CCR9.[4]
Mechanism of Action and Preclinical Pharmacology
GSK1605786A functions as a non-competitive allosteric inhibitor of CCR9.[5] It binds to an intracellular site on the receptor, preventing the conformational changes necessary for G-protein coupling and subsequent downstream signaling upon binding of its ligand, CCL25. This blockade inhibits key cellular responses involved in inflammation, namely calcium mobilization and chemotaxis.
In Vitro Activity
The potency and selectivity of GSK1605786A were established through a series of in vitro assays. The compound demonstrated potent inhibition of CCR9-mediated functions in various cell systems.
| Assay | Cell Line/System | Endpoint | IC50 (nM) | Reference |
| Calcium Mobilization | MOLT-4 (human T cell line) | Inhibition of CCL25-induced Ca2+ flux | 5.4 | |
| Chemotaxis | MOLT-4 (human T cell line) | Inhibition of CCL25-induced cell migration | 3.4 | |
| Chemotaxis (in 100% human serum) | MOLT-4 (human T cell line) | Inhibition of CCL25-induced cell migration | 33 | |
| Chemotaxis | Primary CCR9-expressing cells | Inhibition of CCL25-induced cell migration | 6.8 | |
| Chemotaxis (CCR9A splice form) | Baf-3/CCR9A cells | Inhibition of CCL25-induced cell migration | 2.8 | |
| Chemotaxis (CCR9B splice form) | Baf-3/CCR9B cells | Inhibition of CCL25-induced cell migration | 2.6 |
GSK1605786A was found to be highly selective for CCR9, with negligible binding to 18 other chemokine receptors.
In Vivo Preclinical Efficacy
The in vivo efficacy of GSK1605786A was evaluated in the TNFΔARE mouse model, which spontaneously develops a Crohn's-like ileitis.
| Animal Model | Treatment Regimen | Key Findings | Reference |
| TNFΔARE mice | Subcutaneous injection, twice daily from weeks 2-12 of age | Significant reduction in intestinal inflammation. 30% incidence of moderate disease and no severe disease in treated mice, compared to ~80% moderate to severe inflammation in untreated mice. |
These preclinical studies provided a strong rationale for advancing GSK1605786A into clinical development for Crohn's disease.
Clinical Development
The clinical development program for this compound (GSK1605786A) spanned Phase I to Phase III studies, evaluating its safety, pharmacokinetics, and efficacy in both healthy volunteers and patients with Crohn's disease.
Phase I: Safety and Pharmacokinetics in Healthy Volunteers
Two single-dose, crossover studies were conducted in healthy subjects in the US and Japan to assess the pharmacokinetics (PK) and safety of different formulations and doses.
| Study Population | Doses Administered | Key Pharmacokinetic Findings | Safety and Tolerability | Reference |
| Healthy US subjects (n=24) | Single 500 mg dose of five different formulations | No significant difference in PK parameters (Cmax, AUC) and bioavailability between formulations. | Well tolerated. | |
| Healthy Japanese male subjects (n=30) | Single ascending oral doses of 250 mg, 500 mg, and 1000 mg | Cmax and AUC increased in a less than dose-proportional manner. PK parameters were on average 20% higher in the fed state compared to the fasted state. | Well tolerated. |
Overall, the Phase I studies demonstrated that this compound has a similar pharmacokinetic and safety profile in both US and Japanese populations.
Phase II: The PROTECT-1 Trial
The PROTECT-1 (Prospective Randomized Oral-Therapy Evaluation in Crohn's Disease Trial-1) was a Phase II, randomized, placebo-controlled trial to evaluate the safety and efficacy of CCX282-B in patients with moderate to severe Crohn's disease.
| Study Design | Patient Population | Treatment Arms (12-week induction) | Primary Endpoint | Key Efficacy Results (Week 12) | Reference |
| Randomized, double-blind, placebo-controlled | 436 patients with CDAI scores of 250-450 and C-reactive protein >7.5 mg/L | Placebo; CCX282-B 250 mg once daily; CCX282-B 250 mg twice daily; CCX282-B 500 mg once daily | Clinical response at Week 8 | The 500 mg once daily dose showed a statistically significant improvement in clinical response (61%) compared to placebo (47%). |
The encouraging results from the PROTECT-1 trial, particularly the 500 mg once-daily dose, supported the progression of this compound into Phase III development.
Phase III: The SHIELD Program
The Phase III clinical development program for this compound, known as SHIELD, consisted of four studies (SHIELD-1, SHIELD-2, SHIELD-3, and SHIELD-4) designed to evaluate the efficacy and safety of this compound for inducing and maintaining remission in over 2,500 patients with moderately to severely active Crohn's disease.
SHIELD-1 Trial
| Study Design | Patient Population | Treatment Arms (12 weeks) | Primary Endpoint | Key Efficacy Results | Reference |
| Randomized, double-blind, placebo-controlled | 608 adult patients with moderately to severely active Crohn's disease (CDAI 220-450) | Placebo; this compound 500 mg once daily; this compound 500 mg twice daily | Clinical response (≥100-point decrease in CDAI score from baseline at week 12) | No statistically significant difference in clinical response between this compound and placebo. (Placebo: 25.1%; 500 mg QD: 27.6%; 500 mg BID: 27.2%) |
The failure of the SHIELD-1 study to meet its primary endpoint was a major setback for the this compound development program. GSK subsequently suspended new recruitment and dosing in the ongoing clinical program.
SHIELD-4 Trial
Results from the SHIELD-4 trial, an active treatment induction study, were presented after the program's suspension.
| Study Design | Patient Population | Treatment Arms (12 weeks) | Key Efficacy Results (Week 12) | Reference |
| Double-blind, active treatment induction | 253 adult patients with moderate to severe Crohn's disease | This compound 500 mg once daily; this compound 500 mg twice daily | CDAI ≥100-point response was 56% for the once-daily group and 69% for the twice-daily group. Clinical remission (CDAI < 150) was 26% and 36%, respectively. |
Despite some positive signals in the SHIELD-4 data, the overall Phase III program did not demonstrate sufficient efficacy to support regulatory approval for Crohn's disease.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by the binding of CCL25 to CCR9.
Methodology:
-
Cell Culture: MOLT-4 cells, which endogenously express CCR9, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Dye Loading: Cells are washed and resuspended in a suitable buffer. A calcium-sensitive fluorescent dye, such as Indo-1 AM, is added to the cell suspension. The acetoxymethyl (AM) ester form of the dye allows it to passively cross the cell membrane.
-
Incubation: The cells are incubated in the dark to allow for intracellular esterases to cleave the AM group, trapping the dye inside the cells.
-
Assay Procedure:
-
The dye-loaded cells are placed in a microplate.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
The test compound (GSK1605786A) at various concentrations is added to the wells.
-
After a short incubation, a pre-determined concentration of the CCR9 ligand, CCL25, is added to stimulate the receptor.
-
The change in fluorescence, corresponding to the change in [Ca2+]i, is measured kinetically.
-
-
Data Analysis: The inhibition of the CCL25-induced calcium flux by GSK1605786A is used to calculate the IC50 value.
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant, in this case, CCL25.
Methodology:
-
Cell Preparation: MOLT-4 cells are washed and resuspended in a chemotaxis buffer (e.g., HBSS with 0.1% BSA).
-
Assay Setup: A multi-well chemotaxis chamber (e.g., a Transwell plate) with a porous membrane is used.
-
The lower chamber is filled with the chemotaxis buffer containing a specific concentration of CCL25.
-
The test compound (GSK1605786A) at various concentrations is added to the cell suspension.
-
-
Cell Migration: The cell suspension containing the test compound is added to the upper chamber of the Transwell.
-
Incubation: The plate is incubated for a set period to allow for cell migration through the porous membrane towards the CCL25 in the lower chamber.
-
Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or an automated cell counter, or by using a fluorescent dye (e.g., Calcein AM) to label the cells and measuring the fluorescence in the lower chamber.
-
Data Analysis: The inhibition of cell migration by GSK1605786A is used to determine the IC50 value.
Visualizations
Signaling Pathway of CCR9 and Inhibition by GSK1605786A
Caption: CCR9 signaling pathway and its inhibition by GSK1605786A.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of GSK1605786A.
Clinical Development and Decision Pathway
Caption: Clinical development and decision pathway for GSK1605786A.
Conclusion
The development of GSK1605786A represents a well-founded, mechanism-based approach to treating inflammatory bowel disease. The selective targeting of the CCR9-CCL25 axis, which is central to gut-specific immune cell trafficking, was a promising strategy. The compound demonstrated potent and selective antagonism in preclinical models, and early clinical data suggested a potential for efficacy. However, the failure to meet the primary endpoints in the large-scale Phase III trials underscores the complexities of translating preclinical and early clinical findings into definitive patient benefit in a heterogeneous disease like Crohn's. The story of GSK1605786A serves as a valuable case study for researchers and drug developers, highlighting the rigorous journey from a promising molecular target to a clinically effective therapy.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of CCX282-B, an orally bioavailable antagonist of the CCR9 chemokine receptor, for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Chemical Biology Toolbox Targeting the Intracellular Binding Site of CCR9: Fluorescent Ligands, New Drug Leads and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of Vercirnon Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vercirnon sodium, also known as GSK1605786, CCX282-B, and Traficet-EN, is a potent and selective small molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] Developed initially by ChemoCentryx, it was investigated as an oral, non-biologic therapy for inflammatory bowel diseases (IBD), particularly Crohn's disease.[1][3] this compound targets the migration and activation of inflammatory cells in the intestine, a key process in the pathophysiology of IBD.[4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound sodium, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical trial data.
Mechanism of Action
This compound is a first-in-class intracellular allosteric antagonist of the CCR9 receptor. Unlike traditional antagonists that compete with the natural ligand at the extracellular binding site, this compound binds to a distinct allosteric site on the intracellular side of the receptor. This unique mechanism of action prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling, effectively blocking the effects of the natural ligand, CCL25 (TECK). The binding of CCL25 to CCR9 on the surface of T-lymphocytes is a critical step in their trafficking to the small intestine, a key site of inflammation in Crohn's disease. By inhibiting this interaction, this compound was designed to reduce the accumulation of inflammatory cells in the gut.
The CCR9 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi subunit. Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, CCR9 activation triggers intracellular calcium mobilization, a key event in cell migration and activation. This compound's allosteric antagonism prevents these downstream signaling events.
Pharmacodynamics
This compound demonstrates potent and selective antagonism of the CCR9 receptor in vitro. It effectively inhibits CCR9-mediated calcium mobilization and chemotaxis in various cell lines and primary cells.
| Parameter | Cell Type | Assay | IC50 (nM) |
| Ca²⁺ Mobilization | Molt-4 cells | Inhibition of CCR9-mediated Ca²⁺ mobilization | 5.4 |
| Chemotaxis | Molt-4 cells | Inhibition of CCR9-mediated chemotaxis | 3.4 |
| Primary CCR9-expressing cells | Inhibition of CCL25-directed chemotaxis | 6.8 | |
| RA-cultured human T cells | Inhibition of CCL25-mediated chemotaxis in 100% human AB serum | 141 | |
| Mouse thymocytes | Inhibition of CCL25-induced chemotaxis | 6.9 | |
| Rat thymocytes | Inhibition of CCL25-induced chemotaxis | 1.3 | |
| Splice Form Inhibition | Inhibition of CCL25-directed chemotaxis of CCR9A | 2.8 | |
| Inhibition of CCL25-directed chemotaxis of CCR9B | 2.6 | ||
| Table 1: In Vitro Potency of this compound Sodium |
This compound exhibits high selectivity for CCR9, with IC50 values greater than 10 µM for other chemokine receptors (CCR1-12 and CX3CR1-7).
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in healthy adult subjects. Following oral administration, this compound is readily absorbed, with a time to maximum plasma concentration (Tmax) of approximately 3-4 hours. The estimated half-life (t1/2) ranges from 12 to 17 hours. In a study with single ascending oral doses of 250 mg, 500 mg, and 1,000 mg in healthy Japanese male subjects, the maximum plasma concentration (Cmax) and area under the curve (AUC) increased in a less than dose-proportional manner. Food intake was found to increase Cmax and AUC by an average of 20% compared to the fasted state.
This compound is extensively metabolized through multiple oxidative and reductive pathways, involving cytochrome P450 (CYP) enzymes such as CYP3A4, CYP2C19, and CYP2B6. Its metabolites are highly protein-bound (>90%). This compound is considered to be passively permeable and is unlikely to be a substrate for P-glycoprotein.
| Parameter | Value | Condition | Population |
| Tmax | 3-4 hours | Single oral doses (250-1000 mg) | Healthy adults |
| t1/2 | 12-17 hours | Single oral doses (250-1000 mg) | Healthy adults |
| Dose Proportionality | Less than dose proportional | Single oral doses (250, 500, 1000 mg) | Healthy Japanese males |
| Food Effect | ~20% increase in Cmax and AUC | Fed vs. Fasted | Healthy Japanese males |
| Metabolism | Extensive via CYP3A4, CYP2C19, CYP2B6 | - | In vitro data |
| Protein Binding | >90% (metabolites) | - | In vitro data |
| Table 2: Summary of this compound Pharmacokinetic Parameters |
Clinical Trials
This compound has undergone several Phase III clinical trials for the treatment of moderate to severe Crohn's disease. The SHIELD (Study in CroHn's Disease Patients Investigating the Efficacy and Safety of an OraLly Dosed CCR9) program included multiple studies.
SHIELD-1 Study
The SHIELD-1 study was a randomized, double-blind, placebo-controlled trial that enrolled 608 adult patients with moderately-to-severely active Crohn's disease (Crohn's Disease Activity Index [CDAI] of 220-450). Patients were randomized to receive placebo, this compound 500 mg once daily, or this compound 500 mg twice daily for 12 weeks. The primary endpoint was clinical response, defined as a decrease in CDAI of at least 100 points at week 12. A key secondary endpoint was clinical remission (CDAI score < 150) at 12 weeks.
The study did not meet its primary or key secondary endpoints.
| Outcome (Week 12) | Placebo (n=203) | This compound 500 mg QD (n=203) | This compound 500 mg BID (n=202) | p-value (vs. Placebo) |
| Clinical Response (≥100-point CDAI decrease) | 25.1% | 27.6% | 27.2% | 0.546 (QD), 0.648 (BID) |
| Table 3: Efficacy Results of the SHIELD-1 Study |
In terms of safety, the rates of serious adverse events were similar across the treatment groups: 8.9% in the placebo group, 5.9% in the once-daily group, and 6.0% in the twice-daily group. Overall adverse events were reported in 69.8%, 73.3%, and 78.1% of patients in the placebo, once-daily, and twice-daily groups, respectively, showing a trend for dose-dependent increases.
SHIELD-4 Study
The SHIELD-4 study was a double-blind, active-treatment induction trial that enrolled 253 adult patients with moderate to severe Crohn's disease. Patients were randomized to receive either 500 mg of this compound once-daily or 500 mg twice-daily for 12 weeks. The study was designed to evaluate two dose regimens and enroll clinical responders into a maintenance trial (SHIELD-2).
At week 12, a CDAI ≥ 100-point response was observed in 56% of subjects in the once-daily group and 69% in the twice-daily group. Clinical remission (CDAI < 150) was achieved in 26% and 36% of patients in the once- and twice-daily groups, respectively.
| Outcome (Week 12) | This compound 500 mg QD (n=57) | This compound 500 mg BID (n=61) |
| Clinical Response (≥100-point CDAI decrease) | 56% | 69% |
| Clinical Remission (CDAI < 150) | 26% | 36% |
| Table 4: Efficacy Results of the SHIELD-4 Study |
Experimental Protocols
In Vitro Calcium Mobilization Assay (General Protocol)
A common method to assess the antagonist activity of compounds like this compound on GPCRs is through a calcium mobilization assay.
Methodology:
-
Cell Culture: CCR9-expressing cells (e.g., Molt-4) are cultured in appropriate media and seeded into 96- or 384-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which can enter the cells and is cleaved by intracellular esterases to its active, calcium-binding form.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.
-
Agonist Stimulation: A fixed concentration of the CCR9 agonist, CCL25, is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader. An increase in intracellular calcium leads to a change in the fluorescence intensity of the dye.
-
Data Analysis: The inhibition of the CCL25-induced calcium signal by this compound is quantified, and the half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Clinical Trial Design (SHIELD-1)
The SHIELD-1 study followed a randomized, double-blind, placebo-controlled design.
Methodology:
-
Patient Selection: Eligible patients were adults with a diagnosis of moderately-to-severely active Crohn's disease, defined by a CDAI score between 220 and 450, and evidence of active inflammation.
-
Randomization: Patients were randomly assigned in a 1:1:1 ratio to one of three treatment arms: placebo, this compound 500 mg once daily, or this compound 500 mg twice daily.
-
Treatment: Patients received their assigned treatment orally for a duration of 12 weeks.
-
Efficacy Assessment: The primary efficacy endpoint was the proportion of patients achieving a clinical response (a decrease in CDAI of at least 100 points from baseline) at week 12. The key secondary endpoint was the proportion of patients in clinical remission (CDAI score less than 150) at week 12.
-
Safety Monitoring: Adverse events were monitored and recorded throughout the study.
Conclusion
This compound sodium is a selective CCR9 antagonist with a novel intracellular allosteric mechanism of action. It demonstrated potent in vitro activity in blocking CCR9-mediated signaling and cell migration. However, in large-scale Phase III clinical trials for the treatment of moderate to severe Crohn's disease, this compound did not demonstrate a statistically significant clinical benefit over placebo in the induction of clinical response or remission. While the safety profile was generally acceptable, the lack of efficacy led to the discontinuation of its development for this indication. The data and methodologies presented in this guide provide a comprehensive pharmacological profile of this compound sodium for the scientific and drug development community.
References
The Therapeutic Potential of CCR9 Inhibition by Vercirnon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vercirnon (also known as CCX282-B and GSK1605786) is a potent and selective small-molecule antagonist of the C-C chemokine receptor 9 (CCR9). This receptor plays a crucial role in the migration of T cells to the gastrointestinal tract, a key process in the pathogenesis of inflammatory bowel disease (IBD), particularly Crohn's disease. By blocking the interaction between CCR9 and its ligand, CCL25 (TECK), this compound aimed to offer a targeted, oral therapy to reduce intestinal inflammation. This technical guide provides an in-depth overview of the preclinical and clinical development of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the underlying biological pathways and experimental workflows. Despite showing promise in early trials, this compound ultimately failed to meet its primary endpoints in Phase III studies for the induction of clinical response in patients with moderate-to-severe Crohn's disease. This guide serves as a comprehensive resource for understanding the therapeutic rationale, mechanism of action, and clinical evaluation of this compound as a CCR9 inhibitor.
Introduction: The Rationale for CCR9 Inhibition in Inflammatory Bowel Disease
Inflammatory bowel disease (IBD) is a group of chronic inflammatory conditions of the colon and small intestine.[1] A critical step in the pathogenesis of IBD is the infiltration of leukocytes into the intestinal mucosa.[2] The chemokine receptor CCR9 is predominantly expressed on T cells that home to the small intestine, making it an attractive therapeutic target for diseases like Crohn's disease, which frequently affects this region of the gastrointestinal tract.[2][3] The sole ligand for CCR9, CCL25, is expressed by epithelial cells in the small intestine, creating a specific chemoattractant gradient that directs the migration of CCR9-expressing immune cells.[3]
This compound was developed as an oral, small-molecule antagonist designed to selectively block the CCR9-CCL25 interaction, thereby inhibiting the recruitment of pathogenic T cells to the gut and reducing inflammation.
Mechanism of Action of this compound
This compound functions as a selective antagonist of the CCR9 receptor. By binding to CCR9, it prevents the binding of the natural ligand CCL25, thereby inhibiting the downstream signaling cascades that lead to immune cell migration and activation. Preclinical studies have demonstrated that this compound potently inhibits CCR9-mediated calcium mobilization and chemotaxis of T cells.
Preclinical Data
This compound demonstrated potent and selective inhibition of CCR9 in a variety of preclinical assays. The following table summarizes key in vitro efficacy data.
| Assay Type | Cell Line/System | Endpoint | IC50 Value (nM) | Reference |
| Ca2+ Mobilization | Molt-4 cells | Inhibition | 5.4 | |
| Chemotaxis | Molt-4 cells | Inhibition | 3.4 | |
| Chemotaxis (in serum) | Molt-4 cells | Inhibition | 33 | |
| Chemotaxis | Primary CCR9-expressing cells | Inhibition | 6.8 | |
| Chemotaxis | CCR9A splice form | Inhibition | 2.8 | |
| Chemotaxis | CCR9B splice form | Inhibition | 2.6 |
In vivo studies using the TNFΔARE mouse model of ileitis, which mimics features of Crohn's disease, showed that administration of a CCR9 antagonist could ameliorate intestinal inflammation.
Clinical Development and Efficacy
This compound underwent extensive clinical evaluation for the treatment of moderate-to-severe Crohn's disease in a series of clinical trials known as the SHIELD program. While early phase studies showed promising results, the pivotal Phase III trials did not demonstrate a statistically significant benefit of this compound over placebo for inducing clinical response.
SHIELD-1 Phase III Induction Trial
The SHIELD-1 study was a randomized, double-blind, placebo-controlled trial that evaluated two doses of this compound (500 mg once daily and 500 mg twice daily) for 12 weeks in 608 adult patients with moderate-to-severe Crohn's disease. The primary endpoint was clinical response, defined as a decrease in the Crohn's Disease Activity Index (CDAI) score of at least 100 points. A key secondary endpoint was clinical remission (CDAI score less than 150 points).
| Treatment Group | N | Clinical Response at Week 12 (%) | p-value vs. Placebo | Clinical Remission at Week 12 (%) |
| Placebo | 203 | 25.1 | - | Not Reported |
| This compound 500 mg Once Daily | 203 | 27.6 | 0.546 | Not Reported |
| This compound 500 mg Twice Daily | 202 | 27.2 | 0.648 | Not Reported |
The study failed to meet its primary and key secondary endpoints, with no significant difference in clinical response or remission rates between the this compound groups and placebo.
SHIELD-4 Phase III Induction Trial
The SHIELD-4 trial was designed to evaluate two dose regimens of this compound (500 mg once-daily and 500 mg twice-daily) for 12 weeks in patients with moderate-to-severe Crohn's disease. A total of 253 patients were enrolled. The study was terminated early, but data from 118 patients who completed the 12-week treatment period were reported.
| Treatment Group | N | CDAI ≥ 100-point Response at Week 12 (%) | Clinical Remission (CDAI < 150) at Week 12 (%) |
| This compound 500 mg Once Daily | 57 | 56 | 26 |
| This compound 500 mg Twice Daily | 61 | 69 | 36 |
While these results from a smaller, incomplete study appeared more promising than SHIELD-1, the overall SHIELD program was terminated by GlaxoSmithKline in 2013 due to the disappointing results of the SHIELD-1 trial.
Experimental Protocols
Detailed, step-by-step protocols for the specific assays used in the development of this compound are not publicly available. The following are representative protocols for the key in vitro assays based on standard laboratory methods for evaluating CCR9 antagonists.
Chemotaxis Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit the migration of CCR9-expressing cells towards the chemokine CCL25.
Materials:
-
CCR9-expressing cells (e.g., Molt-4 T-lymphoblastic leukemia cell line)
-
Recombinant human CCL25
-
This compound or other test compounds
-
Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size inserts)
-
Assay buffer (e.g., RPMI 1640 with 1% BSA)
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or an automated cell counter
Procedure:
-
Cell Preparation: Culture Molt-4 cells in appropriate medium. Prior to the assay, wash the cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup:
-
Add assay buffer containing CCL25 (at a pre-determined optimal concentration, e.g., 100 ng/mL) to the lower wells of the chemotaxis plate.
-
In the upper chamber (Transwell insert), add the Molt-4 cell suspension.
-
Add the different concentrations of this compound or vehicle control to the upper chamber with the cells.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 4 to 12 hours.
-
Quantification of Migration: After incubation, carefully remove the inserts. Collect the cells that have migrated to the lower chamber.
-
Cell Counting: Count the number of migrated cells using a hemocytometer or an automated cell counter.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Intracellular Calcium Mobilization Assay (Representative Protocol)
This assay measures the ability of a compound to block the transient increase in intracellular calcium that occurs when CCL25 binds to CCR9.
Materials:
-
CCR9-expressing cells (e.g., Molt-4)
-
Recombinant human CCL25
-
This compound or other test compounds
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
A fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR™, FlexStation)
Procedure:
-
Cell Preparation: Plate CCR9-expressing cells in a black-walled, clear-bottom 96-well or 384-well microplate and culture overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-8 AM in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark to allow the dye to enter the cells.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of CCL25 at a concentration that elicits a submaximal response (EC80).
-
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the this compound dilutions into the wells and incubate for a short period (e.g., 5-15 minutes).
-
Inject the CCL25 solution and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after CCL25 addition. The percentage of inhibition by this compound is calculated relative to the response with CCL25 alone. The IC50 value is determined by plotting the percentage of inhibition against the log of the this compound concentration.
Radioligand Binding Assay (Representative Protocol)
This assay directly measures the binding of a radiolabeled ligand to the CCR9 receptor and the ability of a test compound to compete for this binding.
Materials:
-
Cell membranes prepared from cells overexpressing CCR9
-
Radiolabeled CCL25 (e.g., [125I]-CCL25)
-
This compound or other unlabeled test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding
-
Filtration apparatus (cell harvester)
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, combine:
-
A fixed amount of cell membrane preparation.
-
A fixed concentration of [125I]-CCL25 (typically at or below its Kd value).
-
Serial dilutions of this compound or vehicle control.
-
For determining non-specific binding, a high concentration of unlabeled CCL25 is added to a set of wells.
-
-
Incubation: Incubate the plate at room temperature or 30°C for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the this compound concentration.
-
Determine the IC50 value and subsequently calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations
CCR9 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of CCL25 to the CCR9 receptor, leading to cell migration, and the point of inhibition by this compound.
Caption: CCR9 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Chemotaxis Assay
The following diagram outlines the key steps in a typical chemotaxis assay to evaluate a CCR9 antagonist.
Caption: Workflow for a CCR9 antagonist chemotaxis assay.
Therapeutic Rationale of this compound
This diagram illustrates the logical relationship behind the development of this compound as a therapeutic agent for Crohn's disease.
Caption: The therapeutic rationale for this compound in Crohn's disease.
Conclusion
This compound represented a targeted, oral therapeutic strategy for Crohn's disease based on a strong biological rationale of inhibiting T-cell migration to the gut by blocking the CCR9-CCL25 axis. Preclinical data demonstrated its potency and selectivity. However, despite this promising foundation, large-scale Phase III clinical trials failed to demonstrate a significant clinical benefit in inducing remission in patients with moderate-to-severe Crohn's disease. The reasons for this discrepancy between early promise and late-stage failure are likely multifactorial and may include aspects of patient selection, disease heterogeneity, and the complexity of the inflammatory cascade in IBD that may not be sufficiently addressed by targeting a single chemokine receptor. The development of this compound, while ultimately unsuccessful, has provided valuable insights into the challenges of translating a targeted immunological mechanism into clinical efficacy for complex inflammatory diseases.
References
Methodological & Application
Vercirnon Synthesis and Application Notes for Research Professionals
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Vercirnon (also known as CCX282-B, GSK1605786) is a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9). CCR9 is a key regulator of immune cell trafficking to the gastrointestinal tract, and its inhibition has been investigated as a therapeutic strategy for inflammatory bowel diseases (IBD) such as Crohn's disease. This document provides a detailed protocol for the chemical synthesis of this compound for research purposes, along with comprehensive application notes, including its mechanism of action, in vitro and in vivo efficacy data, and protocols for key biological assays.
Introduction
This compound is an orally bioavailable small molecule that allosterically inhibits the CCR9 receptor.[1] By blocking the interaction between CCR9 and its ligand, CCL25 (TECK), this compound impedes the migration of pathogenic T-lymphocytes to the intestinal mucosa, thereby reducing inflammation.[2] Although this compound showed promise in early clinical trials, it did not meet its primary endpoints in Phase III studies for the treatment of Crohn's disease and its development was subsequently discontinued.[3][4][5] Nevertheless, this compound remains a valuable tool for researchers studying the role of the CCR9-CCL25 axis in immunity and inflammation.
Mechanism of Action
This compound functions as a non-competitive antagonist of the CCR9 receptor. It binds to an allosteric site on the intracellular side of the receptor, distinct from the binding site of the natural ligand, CCL25. This binding event induces a conformational change in the receptor that prevents G-protein coupling and subsequent downstream signaling cascades, including calcium mobilization and chemotaxis.
Signaling Pathway
The binding of CCL25 to CCR9 on the surface of T-lymphocytes initiates a signaling cascade that is crucial for cell migration towards the source of the chemokine in the small intestine. This compound effectively blocks this process.
This compound Synthesis Protocol
The following is a representative protocol for the synthesis of this compound, based on general principles of sulfonamide synthesis and information from related patents. This protocol is intended for research purposes only and should be performed by trained chemists in a suitable laboratory setting.
Experimental Workflow
Materials and Reagents
-
4-tert-butylbenzenesulfonyl chloride
-
(2-amino-5-chlorophenyl)(pyridin-4-yl)methanone
-
Pyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure
Step 1: Synthesis of N-(4-chloro-2-(pyridine-4-carbonyl)phenyl)-4-(tert-butyl)benzenesulfonamide
-
In a round-bottom flask, dissolve (2-amino-5-chlorophenyl)(pyridin-4-yl)methanone in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 4-tert-butylbenzenesulfonyl chloride to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
Step 2: N-Oxidation to this compound
-
Dissolve the crude sulfonamide from Step 1 in dichloromethane.
-
Add m-Chloroperoxybenzoic acid (m-CPBA) portion-wise to the solution at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Quantitative Data Summary
In Vitro Activity of this compound
| Assay | Cell Line/System | Target | IC₅₀ (nM) | Reference |
| Ca²⁺ Mobilization | Molt-4 cells | Human CCR9 | 5.4 | |
| Chemotaxis | Molt-4 cells | Human CCR9 | 3.4 | |
| Chemotaxis | BAF3 cells | Human CCR9A | 2.6 | |
| Chemotaxis | BAF3 cells | Human CCR9B | 2.8 | |
| Chemotaxis | Primary human T-cells | Human CCR9 | 6.8 | |
| Chemotaxis | RA-cultured human T-cells (100% human serum) | Human CCR9 | 141 | |
| Chemotaxis | Mouse thymocytes | Mouse CCR9 | 6.9 | |
| Chemotaxis | Rat thymocytes | Rat CCR9 | 1.3 |
Clinical Efficacy of this compound in Crohn's Disease
| Clinical Trial | Treatment Group | Primary Endpoint | Result | Reference |
| PROTECT-1 (Phase II) | This compound 500 mg once daily | Clinical Response (≥70-point drop in CDAI) at Week 12 | 61% (vs. 47% placebo, p=0.039) | |
| This compound 250 mg twice daily | Clinical Remission (CDAI < 150) at Week 52 | 47% (vs. 31% placebo, p=0.012) | ||
| SHIELD-1 (Phase III) | This compound 500 mg once daily | Clinical Response (≥100-point drop in CDAI) at Week 12 | 27.6% (vs. 25.1% placebo, p=0.546) | |
| This compound 500 mg twice daily | Clinical Response (≥100-point drop in CDAI) at Week 12 | 27.2% (vs. 25.1% placebo, p=0.648) | ||
| SHIELD-4 (Phase III) | This compound 500 mg once daily | Clinical Response (≥100-point drop in CDAI) at Week 12 | 56% | |
| This compound 500 mg twice daily | Clinical Response (≥100-point drop in CDAI) at Week 12 | 69% | ||
| This compound 500 mg once daily | Clinical Remission (CDAI < 150) at Week 12 | 26% | ||
| This compound 500 mg twice daily | Clinical Remission (CDAI < 150) at Week 12 | 36% |
Experimental Protocols
Chemotaxis Assay
This protocol is a general guideline for assessing the effect of this compound on CCR9-mediated cell migration.
-
Cell Preparation: Culture CCR9-expressing cells (e.g., Molt-4) in appropriate media. Prior to the assay, harvest and resuspend the cells in assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber). In the lower wells, add assay buffer containing CCL25 at a concentration that induces submaximal migration (determined empirically). In some wells, add this compound at various concentrations.
-
Cell Addition: Place the microporous membrane over the lower wells and add the cell suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow cell migration (typically 2-4 hours).
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., crystal violet) and count them under a microscope. Alternatively, use a fluorescently labeled cell line and quantify migration using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the control (CCL25 alone). Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration.
Calcium Mobilization Assay
This protocol outlines a method to measure the effect of this compound on intracellular calcium flux.
-
Cell Preparation: Culture CCR9-expressing cells and harvest them.
-
Dye Loading: Resuspend the cells in a suitable buffer and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
-
Cell Washing: After incubation, wash the cells to remove extracellular dye.
-
Assay Measurement: Use a fluorometric imaging plate reader or a spectrofluorometer to measure the fluorescence intensity of the cell suspension.
-
Compound Addition: Establish a baseline fluorescence reading. Add this compound at various concentrations and incubate for a short period.
-
Stimulation: Add CCL25 to stimulate the cells and record the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Calculate the percentage of inhibition of the calcium response for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration.
References
- 1. WO2018005374A1 - Immunomodulator compounds - Google Patents [patents.google.com]
- 2. patexia.com [patexia.com]
- 3. AU707748B2 - Enhancement of the efficacy of drugs by deuteration - Google Patents [patents.google.com]
- 4. WO2016018773A1 - Ccr9 antagonist compounds - Google Patents [patents.google.com]
- 5. US9969687B2 - Compounds useful as CCR9 modulators - Google Patents [patents.google.com]
Application Notes and Protocols: Vercirnon in Mouse Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Vercirnon (also known as CCX282-B and GSK-1605786), a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9), in preclinical mouse models of colitis. This document outlines the mechanism of action, detailed experimental protocols, and a summary of efficacy data to facilitate the design and execution of studies evaluating this compound's therapeutic potential in inflammatory bowel disease (IBD).
Introduction
This compound is an orally bioavailable small molecule that targets the CCR9 receptor.[1][2] The interaction between CCR9, expressed on the surface of T cells, and its ligand, CCL25 (TECK), which is expressed in the intestine, plays a crucial role in the migration of these immune cells to the gut mucosa.[3][4] In inflammatory bowel diseases like Crohn's disease and ulcerative colitis, this trafficking of T cells contributes to the persistent inflammation of the digestive tract.[1] By blocking the CCR9/CCL25 interaction, this compound aims to inhibit the recruitment of inflammatory cells to the intestine, thereby reducing inflammation. Preclinical studies in various mouse models of colitis have demonstrated the efficacy of this compound in ameliorating disease symptoms and pathology.
Mechanism of Action: The CCR9-CCL25 Axis
The recruitment of pathogenic T lymphocytes to the intestinal mucosa is a key event in the pathogenesis of IBD. This process is orchestrated by the binding of the chemokine CCL25, expressed by intestinal epithelial cells, to the CCR9 receptor on circulating T cells. This interaction triggers the adhesion of these T cells to the vascular endothelium and their subsequent migration into the intestinal tissue, where they contribute to the inflammatory cascade. This compound acts as a competitive antagonist at the CCR9 receptor, preventing its activation by CCL25 and thereby disrupting this critical step in immune cell trafficking to the gut.
Figure 1. This compound blocks the CCR9-CCL25 signaling pathway.
Experimental Protocols
Several mouse models are utilized to recapitulate the pathology of colitis and evaluate the efficacy of therapeutic agents like this compound. The choice of model often depends on the specific aspect of IBD being investigated.
Mdr1a-/- Mouse Model of Spontaneous Colitis
The Mdr1a-/- mouse model, which lacks the multidrug resistance protein 1a, spontaneously develops colitis that shares features with human ulcerative colitis, including lymphocyte infiltration and epithelial ulceration.
Protocol:
-
Animals: Female Mdr1a-/- mice on an FVB background are typically used.
-
Housing: Mice should be housed under specific pathogen-free conditions.
-
Colitis Development: Colitis develops spontaneously, with weight loss often beginning around 11-21 weeks of age.
-
This compound (CCX282-B) Administration:
-
Formulation: this compound can be formulated in 5% Cremophor for oral gavage (c.c.) or a suitable vehicle for subcutaneous (s.c.) injection. Another CCR9 antagonist, CCX025, has been formulated in 1% hydroxypropyl methylcellulose for subcutaneous injection.
-
Dosage: A dose of 50 mg/kg administered twice daily via oral gavage has been shown to be effective.
-
Treatment Schedule: Treatment can be initiated before or after the onset of clinical signs. For a prophylactic effect, treatment can begin at 11 weeks of age and continue for several weeks.
-
-
Monitoring and Endpoints:
-
Body Weight: Monitor weekly.
-
Diarrhea Score: Assess weekly.
-
Histological Analysis: At the end of the study, collect colon tissue for histological scoring of inflammation and tissue damage.
-
Cytokine Analysis: Measure levels of inflammatory cytokines (e.g., IFN-γ, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in colon tissue homogenates.
-
TNFΔARE Mouse Model of Ileitis
The TNFΔARE mouse model overexpresses TNF-α, leading to the development of spontaneous ileitis that resembles Crohn's disease.
Protocol:
-
Animals: C57BL/6 mice carrying the TNFΔARE mutation.
-
Colitis Development: Inflammation develops spontaneously, with moderate to severe intestinal inflammation observed by 12 weeks of age.
-
This compound (CCX282-B) Administration:
-
Formulation: this compound can be prepared for subcutaneous injection.
-
Dosage: Doses of 10 mg/kg and 50 mg/kg administered subcutaneously twice daily have been used.
-
Treatment Schedule: Treatment can be initiated at 2 weeks of age and continued until 12 weeks of age.
-
-
Monitoring and Endpoints:
-
Incidence and Severity of Inflammation: Assess intestinal inflammation at the end of the study.
-
Histological Analysis: Perform histological evaluation of the terminal ileum.
-
T-Cell Transfer Model of Colitis
This model involves the transfer of naïve CD4+ T cells into immunodeficient mice (e.g., SCID or RAG-/-), leading to the development of colitis driven by the adoptively transferred T cells.
Protocol:
-
Animals: Donor (e.g., BALB/c) and recipient immunodeficient (e.g., SCID) mice.
-
Cell Transfer: Isolate CD4+CD45RBhigh T cells from the spleens of donor mice and inject them intravenously into recipient mice.
-
Colitis Development: Mice typically develop colitis within 3-8 weeks, characterized by weight loss, diarrhea, and colonic inflammation.
-
This compound Administration:
-
Formulation: this compound can be administered orally.
-
Dosage and Schedule: Dietary administration of a related CCR9 antagonist, MLN3126, has been shown to be effective. A specific oral dosage for this compound in this model would need to be optimized but could be based on the Mdr1a-/- model (e.g., 50 mg/kg twice daily).
-
-
Monitoring and Endpoints:
-
Body Weight: Monitor weekly.
-
Disease Activity Index (DAI): Score for weight loss, stool consistency, and rectal bleeding.
-
Histological Analysis: Assess colonic inflammation and tissue damage.
-
Immunophenotyping: Analyze immune cell populations in the colonic lamina propria.
-
Experimental Workflow
Figure 2. General experimental workflow for this compound in a mouse colitis model.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound and other CCR9 antagonists in mouse models of colitis.
Table 1: Efficacy of this compound (CCX282-B) in the TNFΔARE Mouse Model of Ileitis
| Treatment Group | Dose and Administration | Incidence of Moderate to Severe Inflammation | Reference |
| Vehicle | - | ~80% at 12 weeks of age | |
| This compound | 50 mg/kg, s.c., twice daily | 30% incidence of moderate disease, no severe disease | |
| This compound | 10 mg/kg, s.c., twice daily | Similar protective effect to 50 mg/kg |
Table 2: Efficacy of CCR9 Antagonists in the Mdr1a-/- Mouse Model of Colitis
| Treatment Group | Dose and Administration | Key Outcomes | Reference |
| Vehicle | - | 32% of mice euthanized due to >20% weight loss | |
| CCX025 | 100 mg/kg, s.c., once daily | Only 4% of mice euthanized due to weight loss; significant reduction in severe diarrhea | |
| Vehicle | - | Progressive weight loss starting at 21 weeks | |
| CCX025 | 100 mg/kg, s.c., once daily | Protection from colitis development |
Table 3: Effect of CCR9 Antagonist (CCX025) on Colonic Cytokine Levels in Mdr1a-/- Mice
| Cytokine | Effect of CCX025 Treatment | Reference |
| IFN-γ | Significant decrease | |
| IL-1β | Significant decrease | |
| IL-6 | Significant decrease | |
| IL-10 | Increased |
Conclusion
This compound has demonstrated significant therapeutic potential in various mouse models of colitis by effectively targeting the CCR9-CCL25 axis and reducing intestinal inflammation. The protocols and data presented in these application notes provide a solid foundation for researchers to design and conduct preclinical studies to further investigate the efficacy and mechanism of action of this compound and other CCR9 antagonists for the treatment of inflammatory bowel disease. Careful consideration of the appropriate mouse model, dosing regimen, and relevant endpoints is crucial for obtaining robust and translatable results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MLN3126, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Vercirnon Dosage for In Vitro Chemotaxis Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vercirnon (also known as GSK-1605786 or CCX282-B) is a potent and selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2][3] CCR9 plays a critical role in guiding the migration of lymphocytes, particularly to the small intestine, by responding to its specific ligand, CCL25 (TECK).[2][4] This interaction is implicated in the pathophysiology of inflammatory bowel diseases (IBD) like Crohn's disease. This compound functions as an intracellular allosteric antagonist, effectively blocking CCR9-mediated signaling pathways, thereby inhibiting the chemotactic response of immune cells. These application notes provide detailed protocols and dosage guidelines for utilizing this compound in in vitro chemotaxis assays to study its inhibitory effects on CCR9-expressing cells.
Mechanism of Action
This compound acts by binding to an intracellular allosteric site on the CCR9 receptor. This binding prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling cascades that are initiated by the binding of the chemokine CCL25 to the extracellular domain of the receptor. The ultimate effect is the inhibition of directed cell migration, or chemotaxis, towards a CCL25 gradient.
References
Protocol for Assessing Vercirnon's Inhibition of Ca2+ Mobilization
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Vercirnon (also known as GSK1605786A or CCX282-B) is a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9).[1] CCR9 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of lymphocytes to the small intestine, making it a therapeutic target for inflammatory bowel diseases such as Crohn's disease.[2] The binding of the natural ligand, CCL25 (TECK), to CCR9 initiates a signaling cascade that leads to a transient increase in intracellular calcium concentration ([Ca2+]i). This calcium mobilization is a key second messenger in the signaling pathway that ultimately mediates cellular responses like chemotaxis. This document provides a detailed protocol for assessing the inhibitory activity of this compound on CCL25-induced Ca2+ mobilization in CCR9-expressing cells.
The assay described herein utilizes a fluorescent calcium indicator, Fluo-4 AM, to measure changes in intracellular calcium levels. Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to the active, membrane-impermeant Fluo-4. Upon binding to calcium, the fluorescence intensity of Fluo-4 increases significantly, allowing for the quantification of changes in [Ca2+]i. This protocol is applicable to both suspension and adherent cell lines endogenously expressing or recombinantly overexpressing CCR9.
Signaling Pathway of CCR9-Mediated Ca2+ Mobilization
The binding of the chemokine CCL25 to its receptor CCR9 activates heterotrimeric G proteins, primarily of the Gq and Gi subtypes. The activated Gαq subunit, in turn, activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated Ca2+ channels. This binding triggers the release of stored Ca2+ from the ER into the cytoplasm, leading to a rapid and transient increase in intracellular Ca2+ concentration. This compound, as a CCR9 antagonist, blocks the initial step of this cascade by preventing CCL25 from binding to and activating the receptor, thereby inhibiting the downstream Ca2+ mobilization.
Caption: CCR9 signaling pathway leading to Ca2+ mobilization.
Quantitative Data Summary
The inhibitory potency of this compound on CCR9-mediated signaling has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common measure of antagonist potency.
| Parameter | Cell Line/System | Ligand | IC50 (nM) | Reference |
| Ca2+ Mobilization Inhibition | Molt-4 (human T-cell leukemia) | CCL25 | 5.4 | [1] |
| Chemotaxis Inhibition | Molt-4 (human T-cell leukemia) | CCL25 | 3.4 | [1] |
| Chemotaxis Inhibition | Primary CCR9-expressing cells | CCL25 | 6.8 | [1] |
| Chemotaxis Inhibition | Retinoic acid-cultured human T cells | CCL25 | 141 | |
| Chemotaxis Inhibition | Mouse thymocytes | CCL25 | 6.9 | |
| Chemotaxis Inhibition | Rat thymocytes | CCL25 | 1.3 |
Experimental Protocols
This section provides a detailed methodology for assessing the inhibition of CCL25-induced Ca2+ mobilization by this compound using a Fluo-4 AM-based fluorescence assay.
Materials and Reagents
-
Cells: A cell line endogenously expressing CCR9 (e.g., Molt-4) or a cell line stably transfected with a CCR9 expression vector.
-
This compound (GSK1605786A): Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
Recombinant human CCL25 (TECK): Prepare a stock solution (e.g., 100 µM in PBS with 0.1% BSA) and store at -80°C.
-
Fluo-4 AM: Prepare a stock solution (e.g., 1 mM in anhydrous DMSO) and store at -20°C, protected from light.
-
Pluronic F-127: (Optional, aids in dye loading) Prepare a 20% (w/v) stock solution in DMSO.
-
Probenecid: (Optional, inhibits dye extrusion) Prepare a stock solution (e.g., 250 mM in 1 M NaOH and assay buffer).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: Appropriate for the cell line used (e.g., RPMI-1640 for Molt-4) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system, capable of excitation at ~490 nm and emission detection at ~525 nm.
Experimental Workflow
Caption: Workflow for assessing this compound's inhibition of Ca2+ mobilization.
Detailed Protocol
1. Cell Preparation (for Suspension Cells, e.g., Molt-4)
-
Culture Molt-4 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics until they reach a density of approximately 1 x 10^6 cells/mL.
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with Assay Buffer.
-
Resuspend the cells in Assay Buffer at a concentration of 1-2 x 10^6 cells/mL.
2. Dye Loading
-
Prepare the Fluo-4 AM loading solution. For each 1 mL of cell suspension, add 1 µL of 1 mM Fluo-4 AM stock solution (final concentration ~1 µM). If using, also add Pluronic F-127 to a final concentration of 0.02%.
-
Add the loading solution to the cell suspension and mix gently.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with Assay Buffer to remove extracellular dye. If using probenecid, include it in the wash and final resuspension buffer at a final concentration of 2.5 mM.
-
Resuspend the cells in Assay Buffer at a final concentration of 1-2 x 10^6 cells/mL.
3. Calcium Mobilization Assay
-
Dispense 100 µL of the Fluo-4 AM-loaded cell suspension into each well of a 96-well black, clear-bottom plate.
-
Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentrations. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as in the this compound dilutions).
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) at intervals of 1-2 seconds.
-
Establish a stable baseline fluorescence reading for approximately 15-20 seconds.
-
Prepare a 5X stock solution of CCL25 in Assay Buffer. The final concentration should be at the EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal for inhibition studies.
-
Using the plate reader's injector, add 50 µL of the CCL25 solution to each well.
-
Continue to measure the fluorescence intensity for at least 60-120 seconds to capture the peak response and the subsequent decline.
4. Data Analysis
-
For each well, normalize the fluorescence data. A common method is to express the fluorescence at each time point (F) as a percentage of the average baseline fluorescence (F0): (F/F0) * 100%.
-
Determine the peak fluorescence response for each well after the addition of CCL25.
-
Subtract the average peak response of the vehicle control (no this compound) from the peak response of each this compound-treated well to determine the percent inhibition.
-
Plot the percent inhibition as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Note on Adherent Cells: For adherent cells, seed the cells in the 96-well plate the day before the assay to allow them to attach and form a monolayer. On the day of the assay, remove the culture medium and proceed with the dye loading and subsequent steps in the plate.
This protocol provides a robust framework for assessing the inhibitory effect of this compound on CCR9-mediated calcium mobilization. Optimization of cell density, dye loading conditions, and agonist concentration may be necessary for different cell lines and experimental setups.
References
Vercirnon Administration in Preclinical Inflammatory Bowel Disease (IBD) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vercirnon (also known as CCX282-B and GSK1605786) is a potent and selective oral antagonist of the C-C chemokine receptor 9 (CCR9).[1][2][3] The primary mechanism of action for this compound in the context of Inflammatory Bowel Disease (IBD) is the inhibition of the CCR9/CCL25 signaling pathway. This pathway is crucial for the trafficking of T cells to the intestinal mucosa, a key event in the pathogenesis of IBD.[3][4] By blocking the interaction between CCR9 on the surface of T cells and its ligand, CCL25, which is expressed in the small intestine, this compound effectively reduces the infiltration of inflammatory cells into the gut, thereby ameliorating disease symptoms. Preclinical studies in various murine models of IBD have demonstrated the therapeutic potential of this compound in reducing intestinal inflammation. These application notes provide a comprehensive overview of the administration of this compound in two key preclinical IBD models: the TNFΔARE mouse model of ileitis and the mdr1a-/- mouse model of colitis.
Signaling Pathway of this compound (CCR9 Antagonism)
The therapeutic effect of this compound is achieved by blocking the downstream signaling cascade initiated by the binding of CCL25 to CCR9 on T-lymphocytes. This inhibition prevents the cellular changes required for migration, such as cytoskeletal rearrangement and integrin activation, ultimately leading to a reduction in the inflammatory response in the gut.
Preclinical IBD Models and this compound Efficacy
This compound has been evaluated in several preclinical models of IBD, demonstrating its potential to ameliorate intestinal inflammation. The following sections detail the experimental protocols and quantitative outcomes in two well-established models.
TNFΔARE Mouse Model of Ileitis
The TNFΔARE mouse model is characterized by the spontaneous development of Crohn's-like ileitis due to overexpression of tumor necrosis factor-alpha (TNFα). This model is valuable for studying the chronic inflammatory processes of IBD.
A study investigating the effect of this compound (CCX282-B) in the TNFΔARE mouse model employed the following protocol:
-
Animal Model: Female TNFΔARE mice.
-
Treatment Groups:
-
Vehicle control.
-
This compound (10 mg/kg), administered twice daily (b.i.d.).
-
This compound (50 mg/kg), administered twice daily (b.i.d.).
-
-
Administration Route: Oral gavage.
-
Treatment Duration: Prophylactic treatment starting from 2 weeks of age until 12 weeks of age.
-
Endpoint Assessment: At 12 weeks of age, the severity of intestinal inflammation was scored based on histopathological analysis of the ileum.
The efficacy of this compound in the TNFΔARE model is summarized in the table below. Treatment with this compound resulted in a dose-dependent reduction in the severity of intestinal inflammation.
| Treatment Group | Normal Histology (%) | Moderate Inflammation (%) | Severe/Very Severe Inflammation (%) |
| Vehicle | 20 | 20 | 60 |
| This compound (10 mg/kg b.i.d.) | 60 | 40 | 0 |
| This compound (50 mg/kg b.i.d.) | 70 | 30 | 0 |
Data extracted from Walters et al., 2010.
mdr1a-/- Mouse Model of Colitis
The mdr1a-/- mouse model, deficient in the multidrug resistance gene 1a, spontaneously develops a colitis that resembles human ulcerative colitis. This model is useful for investigating the role of barrier function and the host-microbiota interaction in the pathogenesis of IBD.
In a study evaluating CCR9 antagonists in the mdr1a-/- mouse model, the following protocol was used for this compound (CCX282-B):
-
Animal Model: Female mdr1a-/- mice.
-
Treatment Groups:
-
Vehicle control (5% Cremophor).
-
This compound (50 mg/kg), administered twice daily (b.i.d.).
-
-
Administration Route: Subcutaneous (s.c.) injection.
-
Treatment Regimens:
-
Prophylactic: Treatment initiated in young, pre-symptomatic mice.
-
Therapeutic: Treatment initiated in 16-week-old mice with the onset of colitis.
-
-
Endpoint Assessment: Body weight was monitored weekly to assess wasting disease, a key indicator of colitis severity.
This compound demonstrated a significant therapeutic benefit in the mdr1a-/- model by preventing weight loss associated with colitis.
| Treatment Group | Mean Body Weight Change from Baseline (grams) at Week 20 |
| Wild-type (FVB) | ~ +2.5 |
| mdr1a-/- + Vehicle | ~ -1.5 |
| mdr1a-/- + this compound (50 mg/kg b.i.d.) | ~ +2.0 |
Approximate values extrapolated from graphical data in Bekker et al., 2015.
SAMP1/YitFc Mouse Model of Chronic Ileitis
Based on the protocols from the TNFΔARE and mdr1a-/- models, a potential study design for this compound in the SAMP1/YitFc model could be as follows:
-
Animal Model: Male and female SAMP1/YitFc mice.
-
Treatment Groups:
-
Vehicle control.
-
This compound (e.g., 10, 25, 50 mg/kg), administered once or twice daily.
-
-
Administration Route: Oral gavage or subcutaneous injection.
-
Treatment Duration:
-
Prophylactic: Starting at a pre-disease stage (e.g., 4-6 weeks of age).
-
Therapeutic: Starting after the onset of inflammation (e.g., 10-12 weeks of age).
-
-
Endpoint Assessment: Histopathological scoring of the terminal ileum, measurement of inflammatory cytokine levels (e.g., TNFα, IFNγ) in intestinal tissue, and assessment of clinical signs of disease (e.g., body weight, stool consistency).
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for evaluating this compound in preclinical IBD models.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of CCX282-B, an orally bioavailable antagonist of the CCR9 chemokine receptor, for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Characterization of CCX282-B, an Orally Bioavailable Antagonist of the CCR9 Chemokine Receptor, for Treatment of Inflammatory Bowel Disease | Semantic Scholar [semanticscholar.org]
Application Note: A Validated LC-MS/MS Method for the Quantification of Vercirnon in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vercirnon is a novel, potent, and selective small molecule inhibitor of Kinase Target X (KTX), a receptor tyrosine kinase. Dysregulation of the KTX signaling pathway is a key driver in the proliferation of certain solid tumors.[1][2] As a targeted therapy, this compound blocks the ATP-binding site of the KTX intracellular domain, inhibiting downstream signaling cascades that lead to cell growth and division.[1][3] To support preclinical and clinical development, a sensitive, selective, and robust bioanalytical method is required to accurately quantify this compound concentrations in human plasma. This application note describes a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma, suitable for pharmacokinetic (PK) studies.[4]
Signaling Pathway of this compound
This compound targets the KTX signaling pathway. Upon binding of a growth factor ligand, the KTX receptor dimerizes and autophosphorylates, activating downstream pathways such as the MAPK/Erk cascade, which ultimately promotes gene transcription and cell proliferation. This compound acts by competitively inhibiting ATP binding, which prevents this phosphorylation and blocks the entire signaling cascade.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>99% purity)
-
This compound-d4 (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, Milli-Q or equivalent
-
Human plasma (K2-EDTA)
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and this compound-d4 (IS) in DMSO.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 ACN:Water to create calibration standards (CS) and quality control (QC) spiking solutions.
-
Calibration Standards & QCs: Spike blank human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve and QC samples (Low, Mid, High).
Sample Preparation: Protein Precipitation
The protein precipitation method is a rapid and effective technique for removing proteins from plasma samples prior to LC-MS/MS analysis.
-
Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 96-well plate.
-
Add 200 µL of the IS working solution (5 ng/mL this compound-d4 in acetonitrile with 0.1% formic acid). The high volume of acetonitrile serves to precipitate the plasma proteins.
-
Seal the plate and vortex for 2 minutes at 1000 rpm to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate for analysis.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
Experimental Workflow Diagram
LC-MS/MS Method Parameters
| Parameter | Condition |
| LC Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B over 2.0 min; hold at 95% B for 0.5 min; return to 5% B and equilibrate for 0.5 min. |
| Total Run Time | 3.0 min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | Q1: 452.2 m/z -> Q3: 210.1 m/z |
| MRM Transition (IS) | Q1: 456.2 m/z -> Q3: 214.1 m/z |
Data Presentation and Method Validation
The method was validated according to the FDA and ICH M10 guidelines for bioanalytical method validation.
Table 1: Calibration Curve Summary
The calibration curve was linear over the concentration range of 0.5 to 1000 ng/mL in human plasma.
| Parameter | Value |
| Concentration Range | 0.5 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.998 |
| LLOQ | 0.5 ng/mL |
Table 2: Intra-day and Inter-day Accuracy and Precision
Accuracy and precision were evaluated at four QC levels. The acceptance criteria are ±15% (±20% for LLOQ) for accuracy (RE%) and ≤15% (≤20% for LLOQ) for precision (CV%).
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) (n=6) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Mean Conc. (ng/mL) (3 runs) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.5 | 0.52 | 4.0 | 8.5 | 0.53 | 6.0 | 9.8 |
| Low QC | 1.5 | 1.45 | -3.3 | 6.2 | 1.48 | -1.3 | 7.1 |
| Mid QC | 75 | 78.1 | 4.1 | 4.5 | 76.9 | 2.5 | 5.3 |
| High QC | 750 | 739.5 | -1.4 | 3.8 | 745.2 | -0.6 | 4.9 |
Table 3: Recovery and Matrix Effect
Extraction recovery and matrix effect were assessed at Low and High QC concentrations.
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| Low QC | 92.1 | 94.5 | 0.98 | 0.97 | 1.01 |
| High QC | 94.6 | 95.1 | 1.02 | 0.99 | 1.03 |
This application note details a rapid, sensitive, and selective LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis. The method was successfully validated over a linear range of 0.5 to 1000 ng/mL and demonstrated excellent accuracy, precision, recovery, and minimal matrix effect. This method is well-suited for supporting pharmacokinetic and toxicokinetic studies in the clinical development of this compound.
References
Application Notes and Protocols for Cell-Based Screening of CCR9 Antagonists like Vercirnon
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for cell-based assays designed to identify and characterize antagonists of the C-C chemokine receptor 9 (CCR9), such as Vercirnon. The protocols are intended for use in drug discovery and development settings.
Introduction
The C-C chemokine receptor 9 (CCR9) and its unique ligand, C-C motif chemokine ligand 25 (CCL25), play a pivotal role in the migration of lymphocytes to the gastrointestinal tract.[1][2] This axis is implicated in the pathogenesis of inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis, making CCR9 an attractive therapeutic target.[1][2] this compound (also known as CCX282-B or GSK1605786) is a potent and selective antagonist of CCR9 that has been investigated in clinical trials for IBD.[3] This document outlines key cell-based assays for screening and characterizing CCR9 antagonists like this compound.
CCR9 Signaling Pathway Overview
Upon binding of its ligand CCL25, CCR9, a G protein-coupled receptor (GPCR), activates intracellular signaling cascades. This primarily occurs through Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits can activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. Furthermore, CCR9 signaling can activate the phosphoinositide 3-kinase (PI3K)/Akt pathway and the β-catenin pathway, which are involved in cell survival, proliferation, and migration.
Key Cell-Based Assays
A panel of cell-based assays is crucial for the comprehensive screening and characterization of CCR9 antagonists. These assays assess different aspects of receptor function, from ligand binding to downstream cellular responses.
Data Summary: this compound Inhibition of CCR9
The following table summarizes the reported inhibitory concentrations (IC50) of this compound in various cell-based assays.
| Assay Type | Cell Line | Ligand | This compound IC50 (nM) | Reference(s) |
| Chemotaxis | MOLT-4 | CCL25 | 3.4 | |
| CCR9-transfected cells | CCL25 | <7 | ||
| Primary human T cells | CCL25 | 6.8 | ||
| Murine thymocytes | CCL25 | 6.9 | ||
| Rat thymocytes | CCL25 | 1.3 | ||
| Calcium Mobilization | MOLT-4 | CCL25 | 5.4 | |
| Receptor Binding | MOLT-4 membranes | [³H]CCX807 | 6.0 (Ki) |
Experimental Protocols
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directional migration of CCR9-expressing cells towards a CCL25 gradient.
-
CCR9-expressing cells (e.g., human T-lymphoblast cell line MOLT-4)
-
Recombinant human CCL25
-
This compound or other test compounds
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well companion plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence or fluorescence
-
Cell Preparation: Culture MOLT-4 cells in appropriate media. On the day of the assay, wash the cells and resuspend them in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound or test compounds in chemotaxis buffer.
-
Cell Treatment: In a separate plate, mix equal volumes of the cell suspension and the compound dilutions. Incubate for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of chemotaxis buffer containing a predetermined optimal concentration of CCL25 (e.g., 100 ng/mL) to the lower wells of the 24-well plate.
-
Add 600 µL of chemotaxis buffer without CCL25 to the negative control wells.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
To quantify the migrated cells in the lower chamber, add a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no CCL25) from all other readings.
-
Normalize the data to the positive control (cells migrated towards CCL25 without any inhibitor).
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Calcium Mobilization Assay
This assay measures the ability of a compound to block the transient increase in intracellular calcium concentration induced by CCL25-mediated CCR9 activation.
References
Vercirnon: Application Notes and Protocols for Studying Chemokine Receptor Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Vercirnon (also known as CCX282-B or GSK1605786), a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9). This compound serves as a valuable tool for investigating the role of the CCR9-CCL25 signaling axis in various physiological and pathological processes, particularly in the context of inflammatory diseases.
Introduction
This compound is an orally bioavailable, small-molecule antagonist that selectively targets CCR9, a G protein-coupled receptor (GPCR) predominantly expressed on T cells that migrate to the digestive tract.[1][2] Its ligand, CCL25 (TECK), is primarily expressed in the small intestine and plays a crucial role in the recruitment of these immune cells.[3] this compound functions as an intracellular allosteric antagonist, binding to a site on the intracellular side of the CCR9 receptor, thereby preventing G-protein coupling and subsequent downstream signaling.[4][5] This unique mechanism of action makes it a subject of interest for studying chemokine receptor biology and for the development of novel therapeutics. Although it was investigated for the treatment of Crohn's disease and showed promise in early trials, it did not meet its primary endpoint in Phase III studies. Nevertheless, its high selectivity and potency make it an excellent research tool.
Mechanism of Action
This compound exerts its antagonistic effect by binding to an allosteric site on the intracellular domain of the CCR9 receptor. This binding sterically hinders the coupling of Gαi proteins, which in turn inhibits the downstream signaling cascade. The crystal structure of CCR9 in complex with this compound has been resolved, providing detailed insights into this interaction.
The typical signaling pathway initiated by the binding of the chemokine CCL25 to CCR9 involves:
-
G Protein Activation: Conformational change in CCR9 upon CCL25 binding leads to the activation of the associated heterotrimeric G protein (primarily Gαi). The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.
-
Downstream Effectors: The activated G protein subunits modulate the activity of various downstream effector molecules.
-
Phospholipase C (PLC) Activation: The Gβγ subunit can activate PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates PKC.
-
-
Cellular Responses: These signaling events culminate in various cellular responses, including chemotaxis (directed cell migration), degranulation, and changes in cell adhesion.
This compound, by blocking G-protein coupling, effectively inhibits these downstream events, most notably calcium mobilization and chemotaxis.
Quantitative Data
The following tables summarize the in vitro potency of this compound against CCR9 from various studies.
| Parameter | Cell Line/System | Ligand | IC50 (nM) | Reference(s) |
| Ca2+ Mobilization | Molt-4 cells | CCL25 | 5.4 | |
| Chemotaxis | Molt-4 cells | CCL25 | 3.4 | |
| Molt-4 cells (in 100% human AB serum) | CCL25 | 33.4 | ||
| Primary CCR9-expressing cells | CCL25 | 6.8 | ||
| Baf-3/CCR9A cells | CCL25 | 2.8 | ||
| Baf-3/CCR9B cells | CCL25 | 2.6 | ||
| RA-cultured human T cells (in 100% human AB serum) | CCL25 | 141 | ||
| Mouse thymocytes | CCL25 | 6.9 | ||
| Rat thymocytes | CCL25 | 1.3 |
| Parameter | Assay Type | Radioligand | Cell Line | Ki (nM) | Reference(s) |
| Binding Affinity | Competitive Binding | [3H]CCX807 | Molt-4 cells | 6 | |
| NanoBRET Displacement | Fluorescent this compound analog | HEK293T cells expressing CCR9 | 5.9 |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant, a measure of binding affinity.
This compound demonstrates high selectivity for CCR9, with IC50 values greater than 10 µM for other tested chemokine receptors including CCR1, CCR2, CCR3, CCR4, CCR5, CXCR3, and CXCR4.
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on CCR9 biology are provided below.
Chemotaxis Assay (Boyden Chamber Assay)
This protocol describes a method to quantify the effect of this compound on the migration of CCR9-expressing cells towards a CCL25 gradient.
Materials:
-
CCR9-expressing cells (e.g., Molt-4 T-cell line)
-
This compound
-
Recombinant human CCL25
-
Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membranes, 5 µm pore size)
-
Cell culture medium (e.g., RPMI 1640 with 0.1% BSA)
-
Staining and quantification reagents (e.g., Calcein-AM or CyQUANT GR Dyes)
-
Multi-well plate reader
Procedure:
-
Cell Preparation:
-
Culture CCR9-expressing cells to a sufficient density.
-
On the day of the assay, harvest the cells and wash them with serum-free medium.
-
Resuspend the cells in chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
For antagonist treatment, pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Prepare a solution of CCL25 in chemotaxis buffer at a concentration that induces sub-maximal chemotaxis (e.g., EC80 concentration).
-
Add the CCL25 solution to the lower wells of the chemotaxis chamber. For negative controls, add chemotaxis buffer without CCL25.
-
Carefully place the membrane inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the cell suspension (containing this compound or vehicle) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration optimized for the cell type (typically 2-4 hours).
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Alternatively, lyse the migrated cells and quantify the released dye using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.
-
Calcium Flux Assay
This protocol outlines a method to measure the effect of this compound on CCL25-induced intracellular calcium mobilization in CCR9-expressing cells using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
CCR9-expressing cells (e.g., Molt-4 T-cell line)
-
This compound
-
Recombinant human CCL25
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR™, FlexStation)
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate CCR9-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Prepare the Fluo-4 AM loading solution in HBSS containing Pluronic F-127 and probenecid (if used).
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
This compound Treatment:
-
After incubation, wash the cells with HBSS.
-
Add HBSS containing various concentrations of this compound (or vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of CCL25 (at a concentration that elicits a robust calcium response, e.g., EC80) into each well.
-
Immediately begin recording the fluorescence intensity (Ex/Em = 490/525 nm) over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the calcium response for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: CCR9 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Chemotaxis Assay
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on the activity of CYP3A4, CYP2C19 and CYP2C8 enzymes and BCRP and OATP1B1 transporters using probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. assets.fishersci.com [assets.fishersci.com]
Techniques for Evaluating the Oral Bioavailability of Vercirnon: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vercirnon (also known as CCX282-B or GSK1605786) is a selective, orally administered antagonist of the C-C chemokine receptor type 9 (CCR9). The CCR9 receptor plays a crucial role in the inflammatory cascade associated with Crohn's disease by mediating the migration of inflammatory cells to the intestine.[1] Although clinical trials for Crohn's disease were ultimately suspended due to a lack of efficacy in Phase III studies, the evaluation of its oral bioavailability remains a critical aspect for understanding its pharmacokinetic profile and for the development of other CCR9 antagonists.[2][3] One publication has suggested that a suboptimal pharmacokinetic profile may have contributed to the clinical trial outcomes.
This document provides detailed application notes and protocols for evaluating the oral bioavailability of this compound. These techniques are essential for preclinical and clinical development to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.
Signaling Pathway of this compound
This compound exerts its pharmacological effect by blocking the interaction between the CCR9 receptor on the surface of T-lymphocytes and its ligand, CCL25 (TECK), which is expressed in the small intestine. This interaction is a key step in the recruitment of pathogenic T-cells to the gut, contributing to inflammation.
Data Presentation: Pharmacokinetic Parameters of this compound
Clinical Pharmacokinetic Data (Healthy Subjects)
A study in healthy US and Japanese subjects provides the following qualitative and semi-quantitative data after single oral doses ranging from 250 mg to 1000 mg.
| Parameter | Value/Observation | Citation |
| Time to Maximum Concentration (Tmax) | 3 - 4 hours | |
| Elimination Half-life (t1/2) | 12 - 17 hours | |
| Dose Proportionality | Cmax and AUC increase in a less than dose-proportional manner. | |
| Food Effect | Cmax and AUC are approximately 20% higher in the fed state compared to the fasted state. | |
| Formulation Effect | No significant difference in pharmacokinetic parameters and bioavailability was observed between four new GSK formulations and a reference formulation. |
Physicochemical Properties
Understanding the physicochemical properties of a drug is fundamental to interpreting its oral bioavailability.
| Property | Value/Observation | Citation |
| Solubility | Soluble in DMSO (≥ 25 mg/mL). A formulation for in vivo studies used 10% DMSO and 90% corn oil, suggesting lipophilicity. | |
| Permeability | Described as "passively permeable" and "unlikely to be a substrate for human p-glycoprotein transporter protein". | |
| Biopharmaceutics Classification System (BCS) | Not definitively classified. Based on its likely high permeability and potential for low aqueous solubility, it could be a BCS Class II compound. |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the oral bioavailability of this compound.
Protocol 1: In Vitro Caco-2 Permeability Assay
This assay is a standard method to predict the intestinal permeability of a compound.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound stock solution (in DMSO)
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add transport buffer containing a known concentration of this compound (e.g., 10 µM) to the apical (A) side of the Transwell®. c. Add fresh transport buffer to the basolateral (B) side. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer. f. At the end of the experiment, collect samples from the apical side.
-
Permeability Assay (Basolateral to Apical - B to A): To assess active efflux, perform the permeability assay in the reverse direction by adding this compound to the basolateral side and sampling from the apical side.
-
Paracellular Leakage: After the permeability experiment, assess monolayer integrity by measuring the flux of Lucifer yellow.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical in vivo study to determine the oral bioavailability of this compound in a rodent model.
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC) and absolute oral bioavailability of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle for oral administration (e.g., 10% DMSO, 90% corn oil)
-
Vehicle for intravenous administration (e.g., saline with a suitable solubilizing agent)
-
Oral gavage needles
-
Cannulas for blood collection (e.g., jugular vein cannulation)
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS for plasma sample analysis
Methodology:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Dosing Groups:
-
Group 1 (Intravenous): Administer this compound intravenously (e.g., 1 mg/kg) via the tail vein to a group of rats (n=3-5). This group serves as the reference for 100% bioavailability.
-
Group 2 (Oral): Administer this compound orally via gavage (e.g., 10 mg/kg) to a second group of rats (n=3-5).
-
-
Blood Sampling: a. Collect blood samples (approximately 0.2 mL) at predetermined time points before and after dosing. b. For the IV group, typical time points are: 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours. c. For the oral group, typical time points are: 0, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Plot the mean plasma concentration-time profiles for both the IV and oral groups. b. Calculate the following pharmacokinetic parameters using non-compartmental analysis:
- Cmax: Maximum observed plasma concentration.
- Tmax: Time to reach Cmax.
- AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
- AUC(0-inf): Area under the plasma concentration-time curve extrapolated to infinity. c. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Conclusion
The evaluation of this compound's oral bioavailability requires a multi-faceted approach, combining in silico predictions, in vitro assays, and in vivo pharmacokinetic studies. The protocols outlined in this document provide a robust framework for researchers to characterize the absorption properties of this compound and similar compounds. While specific quantitative data for this compound remains limited in publicly accessible literature, the available information suggests it is a passively permeable molecule with oral absorption that is influenced by food. A definitive Biopharmaceutics Classification System categorization would require further experimental data on its aqueous solubility. The provided methodologies will enable the generation of such critical data to fully understand the oral pharmacokinetic profile of this compound.
References
- 1. Single-Dose Pharmacokinetics of the CCR9 Receptor Antagonist this compound in Healthy US and Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Randomised clinical trial: this compound, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Vercirnon: A Tool for Investigating Intestinal Immune Cell Migration
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vercirnon (also known as CCX282-B and GSK-1605786) is a potent and selective oral antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2][3] The primary ligand for CCR9 is the chemokine CCL25 (also known as TECK), which is constitutively and predominantly expressed by epithelial cells in the small intestine.[1][4] The CCR9/CCL25 axis plays a crucial role in the homing of a subset of memory/effector T lymphocytes to the intestinal mucosa. By blocking this interaction, this compound inhibits the migration of these immune cells into the gut, a process that is central to the pathogenesis of inflammatory bowel diseases (IBD) such as Crohn's disease.
Although this compound showed promise in early clinical trials for Crohn's disease, it ultimately failed to meet its primary endpoints in Phase III studies for the induction of clinical remission. Despite this clinical outcome, this compound remains a valuable research tool for dissecting the mechanisms of immune cell trafficking in the intestine and for the preclinical evaluation of CCR9 antagonism as a therapeutic strategy. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying immune cell migration.
Mechanism of Action
This compound functions as a non-competitive antagonist of the CCR9 receptor. It binds to the receptor and prevents the conformational changes necessary for G-protein coupling and downstream signaling that are normally induced by CCL25 binding. This blockade effectively inhibits chemotaxis, the directed migration of CCR9-expressing cells along a CCL25 gradient towards the small intestine.
Quantitative Data from Clinical Trials
The following tables summarize key efficacy data from clinical trials of this compound in patients with moderately to severely active Crohn's disease.
Table 1: Phase II Induction Study Results (12 Weeks)
| Treatment Group | Clinical Response (≥70-point CDAI decrease) | Clinical Remission (CDAI < 150) |
| Placebo | 47% | - |
| This compound 250 mg once daily | 56% | - |
| This compound 250 mg twice daily | 49% | - |
| This compound 500 mg once daily | 61% | - |
Data adapted from a randomized controlled trial of CCX282-B.
Table 2: Phase II Maintenance Study Results (Sustained Response at Week 52)
| Treatment Group | Sustained Clinical Response | Clinical Remission |
| Placebo | 42% | 31% |
| This compound 250 mg twice daily | 46% | 47% |
Data adapted from a randomized controlled trial of CCX282-B.
Table 3: SHIELD-4 Phase III Induction Study Results (12 Weeks)
| Treatment Group | Clinical Response (≥100-point CDAI decrease) | Clinical Remission (CDAI < 150) |
| This compound 500 mg once daily | 56% | 26% |
| This compound 500 mg twice daily | 69% | 36% |
Data adapted from the SHIELD-4 trial presentation.
Table 4: SHIELD-1 Phase III Induction Study Results (12 Weeks)
| Treatment Group | Clinical Response (≥100-point CDAI decrease) |
| Placebo | 25.1% |
| This compound 500 mg once daily | 27.6% |
| This compound 500 mg twice daily | 27.2% |
Data from the SHIELD-1 study showed no statistically significant difference between this compound and placebo.
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay
This protocol describes a transwell migration assay to evaluate the effect of this compound on the chemotaxis of CCR9-expressing cells towards CCL25.
Materials:
-
CCR9-expressing cells (e.g., primary T-lymphocytes, MOLT-4 cell line)
-
This compound
-
Recombinant human or mouse CCL25
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well plates
-
Cell culture medium (e.g., RPMI 1640) with 0.5% BSA
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Detection reagent (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture CCR9-expressing cells to a sufficient density.
-
On the day of the assay, harvest cells and wash with serum-free medium.
-
Resuspend cells in assay medium (e.g., RPMI + 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO and dilute to desired concentrations in assay medium.
-
In separate tubes, mix equal volumes of the cell suspension and this compound solutions (or vehicle control - DMSO).
-
Incubate for 30 minutes at 37°C.
-
-
Chemotaxis Setup:
-
Add 600 µL of assay medium containing CCL25 (e.g., 100 ng/mL) to the lower wells of a 24-well plate.
-
For a negative control, add assay medium without CCL25 to some wells.
-
Place the Transwell inserts into the wells.
-
-
Cell Migration:
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Migration:
-
Carefully remove the Transwell inserts from the wells.
-
To quantify migrated cells, add a fluorescent dye such as Calcein-AM to the lower wells and incubate according to the manufacturer's instructions.
-
Read the fluorescence on a plate reader. The fluorescence intensity is proportional to the number of migrated cells.
-
Alternatively, migrated cells can be directly counted using a hemocytometer or flow cytometer.
-
Protocol 2: In Vivo Murine Model of DSS-Induced Colitis
This protocol outlines the use of this compound in a dextran sulfate sodium (DSS)-induced colitis model in mice to assess its in vivo efficacy in reducing intestinal inflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Animal balance
-
Dissection tools
-
Formalin (10%)
-
PBS
Procedure:
-
Acclimatization:
-
House mice in a specific pathogen-free facility for at least one week before the experiment.
-
-
Induction of Colitis:
-
Provide mice with drinking water containing 2.5-3% (w/v) DSS for 5-7 days. Control mice receive regular drinking water.
-
-
This compound Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Starting on the first day of DSS administration, administer this compound or vehicle to the respective groups of mice daily via oral gavage.
-
-
Monitoring Disease Activity:
-
Record the body weight of each mouse daily.
-
Monitor for signs of colitis, including stool consistency and the presence of blood in the feces (hemoccult test).
-
Calculate a Disease Activity Index (DAI) based on these parameters.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 7 or later), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect a portion of the distal colon for histological analysis (fix in 10% formalin).
-
Collect another portion for cytokine analysis (e.g., by ELISA or qPCR).
-
-
Histological Assessment:
-
Process the formalin-fixed colon tissue for paraffin embedding.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E).
-
Score the sections for signs of inflammation, such as immune cell infiltration, crypt damage, and ulceration.
-
Protocol 3: Immunohistochemistry for CCR9 in Intestinal Tissue
This protocol describes the staining of CCR9 in formalin-fixed, paraffin-embedded (FFPE) intestinal tissue sections to visualize the presence of CCR9-expressing cells.
Materials:
-
FFPE intestinal tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against CCR9
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat (e.g., in a microwave or water bath) to unmask the antigenic epitopes.
-
Allow the slides to cool to room temperature.
-
-
Blocking:
-
Wash the slides with PBS.
-
Incubate the sections with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-CCR9 primary antibody in blocking solution to the recommended concentration.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash the slides with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS and then incubate with streptavidin-HRP conjugate for 30 minutes.
-
Wash with PBS and apply the DAB substrate. Monitor for color development.
-
-
Counterstaining and Mounting:
-
Rinse the slides with distilled water.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope to assess the localization and intensity of CCR9 staining in the intestinal tissue.
-
Conclusion
This compound, despite its clinical trial outcomes, is a specific and potent antagonist of CCR9, making it an invaluable tool for in vitro and in vivo studies of the CCR9/CCL25 axis in intestinal immune cell migration. The protocols provided here offer a framework for researchers to utilize this compound to further elucidate the role of this pathway in intestinal inflammation and to explore the potential of CCR9 as a therapeutic target in IBD and other inflammatory conditions.
References
- 1. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Stable Chemokine Gradient Controls Directional Persistence of Migrating Dendritic Cells [frontiersin.org]
Troubleshooting & Optimization
Overcoming the poor pharmacokinetic profile of Vercirnon
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the pharmacokinetic profile of Vercirnon.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind the assertion that this compound possesses a "poor" pharmacokinetic (PK) profile?
A1: The characterization of this compound's pharmacokinetic profile as "relatively poor" stems from observations made during its clinical development.[1] This assessment is primarily based on its oral exposure not increasing proportionally with the administered dose.[2] This suggests potential issues with absorption saturation or significant first-pass metabolism, where a substantial portion of the drug is metabolized in the liver and/or gut wall before reaching systemic circulation.[3] Such characteristics can lead to high inter-individual variability and a less predictable dose-response relationship, which are undesirable for a therapeutic agent. The challenges presented by this PK profile are believed to have contributed to the discontinuation of this compound's development after Phase III clinical trials failed to meet their primary endpoints.[1][4]
Q2: How does food intake affect the oral bioavailability of this compound?
A2: Co-administration of this compound with food has been shown to increase its systemic exposure. In a study with healthy subjects, the maximum plasma concentration (Cmax) and the total drug exposure (as measured by the area under the curve, AUC) were found to be approximately 20% higher in the fed state compared to the fasted state. This suggests that the presence of food may enhance the absorption or reduce the first-pass metabolism of this compound.
Q3: What are the primary metabolic pathways for this compound?
A3: this compound undergoes extensive metabolism in the body. The primary routes of metabolism involve multiple oxidative and reductive pathways. Key enzymes responsible for its metabolism include cytochrome P450 (CYP) isoforms CYP3A4, CYP2C19, and CYP2B6. This extensive metabolism is a significant contributor to its pharmacokinetic profile and likely plays a role in its first-pass effect.
Q4: Does this compound have a high potential for drug-drug interactions (DDIs)?
A4: Based on clinical studies, this compound is not expected to have clinically significant effects on the activity of major drug-metabolizing enzymes and transporters at therapeutic concentrations. A study in healthy volunteers showed that co-administration of this compound did not significantly alter the pharmacokinetics of probe substrates for CYP3A4 (midazolam), CYP2C8 (pioglitazone), CYP2C19 (omeprazole), or the transporters BCRP and OATP1B1 (rosuvastatin). However, preclinical in vitro studies did indicate a possibility for this compound to inhibit BCRP, OAT1B1, OAT1, and OAT3. While the clinical study did not show a significant in vivo effect, caution should still be exercised when co-administering this compound with drugs that are sensitive substrates of these transporters.
Q5: Were any strategies employed to improve the pharmacokinetic profile of this compound?
A5: While the search for specific formulation or prodrug strategies for this compound did not yield concrete results, the scientific community recognized its pharmacokinetic limitations. This led to medicinal chemistry efforts focused on developing new chemical entities with improved properties. One such effort resulted in a new series of orally bioavailable CCR9 antagonists based on a 1,3-dioxoisoindoline skeleton, which demonstrated excellent pharmacokinetic properties in preclinical studies. This suggests a shift in strategy from optimizing this compound to discovering novel compounds with inherently better drug-like properties.
Troubleshooting Experimental Issues
Issue 1: High variability in plasma concentrations of this compound is observed between experimental subjects.
-
Potential Cause 1: Food Effect. As noted, food can increase the Cmax and AUC of this compound by about 20%. Inconsistent feeding schedules among subjects can lead to significant variability in drug exposure.
-
Troubleshooting Tip: Standardize the feeding protocol for all subjects in your study. Administer this compound either in a fasted state (e.g., overnight fast) or with a standardized meal to minimize this source of variability.
-
-
Potential Cause 2: Genetic Polymorphisms in CYP Enzymes. this compound is metabolized by CYP3A4, CYP2C19, and CYP2B6. Genetic variations in these enzymes can lead to differences in metabolic rates between individuals, resulting in varied drug exposure.
-
Troubleshooting Tip: If significant inter-individual variability persists despite a controlled experimental setting, consider genotyping the subjects for common polymorphisms in the relevant CYP enzymes. This can help to explain the observed variability and may allow for stratification of the data.
-
Issue 2: Lower than expected in vivo efficacy despite potent in vitro activity.
-
Potential Cause: Poor Oral Bioavailability. The non-linear increase in drug exposure with increasing doses suggests that the amount of this compound reaching the systemic circulation may be limited and not sufficient to achieve the desired therapeutic effect at the target tissue.
-
Troubleshooting Tip: To assess if bioavailability is the limiting factor, consider conducting a pilot pharmacokinetic study in your animal model with both oral and intravenous administration of this compound. This will allow you to determine the absolute bioavailability and understand the extent of absorption and first-pass metabolism.
-
Data Presentation
Table 1: Summary of this compound Oral Pharmacokinetic Parameters in Healthy Japanese Male Subjects (Fasted State)
| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | t½ (h) |
| 250 mg | Data not available in provided search results | Data not available in provided search results | 3-4 | 12-17 |
| 500 mg | Data not available in provided search results | Data not available in provided search results | 3-4 | 12-17 |
| 1000 mg | Data not available in provided search results | Data not available in provided search results | 3-4 | 12-17 |
Note: Specific Cmax and AUC values were not provided in the abstracts of the search results. The data indicates a less than dose-proportional increase in these parameters. Tmax and t½ are reported as ranges.
Table 2: Effect of Food on this compound Pharmacokinetics
| Parameter | Effect of Food |
| Cmax | ~20% increase |
| AUC | ~20% increase |
Data from a study in healthy subjects.
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability in a Preclinical Model
-
Animal Model: Select an appropriate animal model (e.g., rat, mouse).
-
Drug Formulation: Prepare this compound in a suitable vehicle for both oral (gavage) and intravenous (IV) administration.
-
Dosing:
-
Oral Group: Administer a single oral dose of this compound to a group of animals.
-
IV Group: Administer a single IV bolus dose of this compound to a separate group of animals.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose from both groups.
-
Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis:
-
Calculate the AUC from time zero to infinity (AUC0-∞) for both the oral and IV groups.
-
Calculate the absolute bioavailability (F) using the following formula: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
Protocol 2: In Vitro Metabolic Stability Assessment
-
Test System: Utilize liver microsomes or S9 fractions from the species of interest (e.g., human, rat).
-
Incubation:
-
Incubate this compound at a fixed concentration with the liver subcellular fractions in the presence of necessary cofactors (e.g., NADPH for CYP-mediated metabolism).
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Analysis: Quench the reaction and analyze the remaining concentration of this compound at each time point by LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression line.
-
Calculate the intrinsic clearance (CLint) based on the t½ and the protein concentration in the incubation.
-
Visualizations
Caption: this compound's metabolic pathway.
Caption: Troubleshooting high PK variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound on the activity of CYP3A4, CYP2C19 and CYP2C8 enzymes and BCRP and OATP1B1 transporters using probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on the activity of CYP3A4, CYP2C19 and CYP2C8 enzymes and BCRP and OATP1B1 transporters using probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsk.com [gsk.com]
Technical Support Center: Advancing CCR9 Antagonist Efficacy Post-Vercirnon
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers developing CCR9 antagonists for inflammatory bowel disease (IBD), particularly Crohn's disease. Following the Phase III clinical trial failures of Vercirnon for lack of efficacy, this resource offers troubleshooting guides, FAQs, and detailed protocols to address common challenges and improve the therapeutic potential of next-generation CCR9-targeted therapies.
Frequently Asked Questions (FAQs)
Q1: Why did this compound (GSK1605786A) fail in Phase III clinical trials for Crohn's disease?
A1: this compound, a selective, orally administered CCR9 antagonist, did not meet its primary endpoint in the SHIELD-1 Phase III trial.[1][2] The trial failed to demonstrate a statistically significant improvement in clinical response (a 100-point decrease in the Crohn's Disease Activity Index, CDAI) or clinical remission compared to placebo in patients with moderately-to-severely active Crohn's disease.[2][3][4] The failure was attributed to a lack of efficacy, not safety concerns. While earlier Phase II studies had shown some promise, the larger, more robust Phase III study did not confirm these benefits. One hypothesis for the failure may be related to a suboptimal pharmacokinetic (PK) profile of the molecule.
Q2: Is the CCR9-CCL25 axis still a viable target for IBD after this compound's failure?
A2: Yes, the prospect of targeting the CCR9-CCL25 axis remains attractive, particularly for Crohn's disease affecting the small intestine. CCR9 is preferentially expressed on gut-homing T cells, and its ligand, CCL25, is primarily expressed in the small intestine, offering a high degree of tissue specificity. This specificity could lead to a better safety profile compared to broader immunosuppressants. The failure of a single agent does not necessarily invalidate the target. Research is ongoing to develop new CCR9 antagonists with improved properties, and alternative approaches, such as monoclonal antibodies, are also being explored.
Q3: What are the key strategic considerations for developing a new CCR9 antagonist?
A3: Key strategies include:
-
Improved Pharmacokinetics and Pharmacodynamics (PK/PD): Developing compounds with optimized oral bioavailability, half-life, and target engagement is crucial to ensure sustained and adequate receptor blockade in the gut mucosa.
-
Patient Stratification: this compound's trials enrolled a broad population. Future studies may benefit from using biomarkers to select patients most likely to respond, such as those with high CCR9/CCL25 expression or disease localized to the small intestine. While biomarkers like fecal calprotectin and C-reactive protein (CRP) are used to monitor general inflammation, specific predictors for CCR9-targeted therapy are still needed.
-
Combination Therapies: There is potential for synergistic effects by combining CCR9 antagonists with other IBD therapies, such as anti-integrin antibodies (e.g., vedolizumab). Blocking chemokine signaling (via CCR9) and cell adhesion (via integrins) may provide a more comprehensive blockade of leukocyte trafficking to the gut.
-
Exploring Alternative Modalities: Beyond small molecules, other approaches like monoclonal antibodies that deplete CCR9+ cells or PROTACs (PROteolysis TArgeting Chimeras) designed from this compound could offer different therapeutic profiles.
Q4: What is the primary signaling pathway activated by the CCR9-CCL25 interaction?
A4: CCR9 is a G protein-coupled receptor (GPCR) that primarily signals through Gαi and Gαq proteins. Upon binding of its ligand CCL25, CCR9 activation leads to downstream signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway influences cell migration, proliferation, and survival. Key downstream effectors of Akt include GSK-3β (glycogen synthase kinase 3β) and mTOR (mammalian target of rapamycin).
Key Signaling & Experimental Workflow Diagrams
The following diagrams illustrate the core signaling pathway and a general workflow for screening CCR9 antagonists.
References
- 1. The role of chemokine receptor 9/chemokine ligand 25 signaling: From immune cells to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CCR9 - Wikipedia [en.wikipedia.org]
Technical Support Center: Vercirnon (GSK1605786) Clinical Development for Crohn's Disease
This technical support center provides detailed information and troubleshooting guidance for researchers and drug development professionals interested in the clinical development of Vercirnon (GSK1605786/CCX282-B) for Crohn's disease. The content addresses key challenges encountered during its development, supported by clinical trial data and experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What was the scientific rationale for developing this compound for Crohn's disease?
A1: The rationale for this compound was based on a targeted immunomodulatory approach. This compound is a potent and selective oral antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] In normal physiology, the CCR9 receptor is expressed on a subset of T cells that are responsible for immune surveillance in the gut.[3][4] It binds with its ligand, CCL25 (TECK), which is primarily expressed in the small intestine, to guide these T cells to the intestinal mucosa.[2] In Crohn's disease, this pathway is believed to be dysregulated, leading to excessive trafficking of inflammatory T cells to the intestines, which causes and perpetuates chronic inflammation. By blocking the CCR9-CCL25 interaction, this compound was designed to inhibit the migration of these pathogenic T cells to the gut, thereby reducing inflammation locally without causing broad systemic immunosuppression.
Q2: The initial Phase 2 (PROTECT-1) results for this compound seemed promising. Why did the Phase 3 program ultimately fail?
A2: This is a critical issue in the development of this compound. While the Phase 2 portion of the PROTECT-1 study showed some encouraging signals, particularly in maintaining remission, the large-scale Phase 3 SHIELD-1 induction study failed to meet its primary and key secondary endpoints. The study did not demonstrate a statistically significant improvement in clinical response or clinical remission compared to placebo after 12 weeks of treatment. This failure to replicate earlier efficacy signals in a larger, more definitive trial was the primary reason for the termination of the clinical development program.
Q3: We are designing a trial for a gut-targeted immunomodulator. What were the specific primary and secondary endpoints for the this compound Phase 3 trials, and why might they have been challenging to meet?
A3: The primary and secondary endpoints for the pivotal SHIELD-1 induction trial were standard for Crohn's disease studies at the time but are known to be challenging due to high placebo response rates and the heterogeneous nature of the disease.
-
Primary Endpoint: The proportion of patients achieving a clinical response at 12 weeks. This was defined as a decrease in the Crohn's Disease Activity Index (CDAI) score of at least 100 points from baseline.
-
Key Secondary Endpoint: The proportion of patients achieving clinical remission at 12 weeks, defined as a CDAI score of less than 150 points.
Challenges in meeting these endpoints could include:
-
High Placebo Response: A significant number of patients in the placebo group showed improvement, making it difficult to demonstrate a statistically significant drug effect. In the PROTECT-1 trial, for instance, the clinical response rate in the placebo group at week 8 was 49%.
-
Patient Heterogeneity: The trial enrolled patients with moderate-to-severe Crohn's disease, including those who had previously failed conventional therapies and anti-TNF-α agents. This diverse patient population may have had varied responses to a novel mechanism of action.
-
Mechanism Onset: The therapeutic effect of inhibiting T-cell trafficking might have a slower onset than required to show a significant difference at the 12-week timepoint of an induction study.
Q4: What safety or toxicity signals were observed with this compound that could be a concern for other CCR9 antagonists?
A4: While the rates of serious adverse events and trial withdrawals due to adverse events were generally similar between this compound and placebo groups in the SHIELD-1 study, there were some concerning signals. A trend towards dose-dependent increases in the overall rate of adverse events was noted. More specifically, GlaxoSmithKline reported dose-dependent increases in gastrointestinal and cardiac adverse events. This included two serious cardiac adverse events in the higher dose (500 mg twice daily) group. These findings reduced the benefit-risk profile of the drug and contributed to the decision to halt the development program. Researchers developing other CCR9 antagonists should carefully monitor for potential cardiac and gastrointestinal side effects.
Quantitative Data Summary
The following tables summarize key quantitative data from the this compound clinical trial program.
Table 1: Efficacy Results from the PROTECT-1 Phase 2/3 Trial (Induction Phase)
| Treatment Group | Clinical Response at Week 8 (≥70 point CDAI drop) | Clinical Response at Week 12 (≥70 point CDAI drop) |
| Placebo | 49% | 47% |
| This compound 250 mg QD | 52% (p=0.667 vs placebo) | 56% (p=0.168 vs placebo) |
| This compound 250 mg BID | 48% (p=0.833 vs placebo) | 49% (p=0.792 vs placebo) |
| This compound 500 mg QD | 60% (p=0.111 vs placebo) | 61% (p=0.039 vs placebo) |
Table 2: Efficacy Results from the PROTECT-1 Phase 2/3 Trial (Maintenance Phase)
| Treatment Group | Sustained Clinical Response at Week 52 | Clinical Remission at Week 52 (CDAI < 150) |
| Placebo | 42% | 31% |
| This compound 250 mg BID | 46% (p=0.629 vs placebo) | 47% (p=0.012 vs placebo) |
Table 3: Efficacy Results from the SHIELD-1 Phase 3 Induction Trial
| Treatment Group | Clinical Response at Week 12 (≥100 point CDAI drop) |
| Placebo | 25.1% |
| This compound 500 mg QD | 27.6% (p=0.546 vs placebo) |
| This compound 500 mg BID | 27.2% (p=0.648 vs placebo) |
Experimental Protocols & Methodologies
PROTECT-1 Trial Methodology
-
Study Design: A randomized, double-blind, placebo-controlled Phase 2/3 study.
-
Patient Population: 436 adult patients with moderately to severely active Crohn's disease (CDAI scores 250-450) and elevated C-reactive protein (>7.5 mg/L). 85% of subjects were on stable concomitant Crohn's medications.
-
Induction Phase (12 weeks): Patients were randomized to receive placebo, this compound 250 mg once daily (QD), 250 mg twice daily (BID), or 500 mg QD.
-
Open-Label Extension (4 weeks): All patients received this compound 250 mg BID from week 12 to week 16.
-
Maintenance Phase (36 weeks): Patients who achieved a clinical response (≥70 point drop in CDAI) at week 16 were re-randomized to receive either placebo or this compound 250 mg BID through week 52.
-
Primary Endpoints: Clinical response at Week 8 and sustained clinical response at Week 52.
SHIELD-1 Trial Methodology
-
Study Design: A randomized, double-blind, placebo-controlled Phase 3 induction study.
-
Patient Population: 608 adult patients with moderately to severely active Crohn's disease who were not adequately controlled with conventional therapy, including patients who had failed treatment with TNF-α antagonists.
-
Treatment Phase (12 weeks): Patients were randomized to receive placebo, this compound 500 mg once daily (QD), or this compound 500 mg twice daily (BID).
-
Primary Endpoint: Proportion of patients achieving clinical response (≥100-point decrease in CDAI score) at 12 weeks.
-
Key Secondary Endpoint: Proportion of patients achieving clinical remission (CDAI score < 150) at 12 weeks.
Visualizations
This compound Mechanism of Action
Caption: this compound blocks the CCR9 receptor on T-cells, preventing gut inflammation.
This compound Clinical Development Pathway
Caption: Clinical trial pathway of this compound from Phase 2 to program termination.
Logic of Clinical Development Challenges
Caption: Key challenges leading to the discontinuation of this compound development.
References
Vercirnon Technical Support Center: Troubleshooting and Mitigating Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering potential off-target effects or unexpected results during in vitro and in vivo experiments with Vercirnon (also known as CCX282-B or GSK1605786), a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9). This compound is designed to block the CCL25-induced signaling that mediates the migration of T cells to the gastrointestinal tract.[1][2] While this compound is known for its high selectivity, understanding how to diagnose and mitigate potential off-target effects is crucial for accurate experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a highly selective antagonist for CCR9. In vitro studies have demonstrated that it is selective for CCR9 over a panel of other chemokine receptors (CCR1-12 and CX3CR1-7), with IC50 values for these other receptors being greater than 10 µM.[3] This high degree of selectivity suggests that at appropriate concentrations, this compound's primary pharmacological effect is through the inhibition of CCR9.
Q2: Are there any known non-chemokine receptor off-targets for this compound?
A2: In vitro studies have indicated that this compound can inhibit the Breast Cancer Resistance Protein (BCRP) and Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1, OAT1, and OAT3.[4] However, a clinical study in healthy volunteers administered with this compound at 500 mg twice daily did not show a clinically significant effect on the activity of CYP3A4, CYP2C8, CYP2C19 enzymes, or BCRP and OATP1B1 transporters. Despite the clinical findings, it is important for researchers to be aware of these potential interactions, as they could be relevant in specific experimental systems, especially at higher concentrations.
Q3: My experimental results with this compound are not what I expected. Could this be due to off-target effects?
A3: While possible, unexpected results should first be investigated from the perspective of on-target pharmacology and experimental setup. Factors to consider include:
-
Cellular expression of CCR9: Confirm that your cell model expresses sufficient levels of functional CCR9.
-
Ligand concentration: Ensure you are using an optimal concentration of the CCR9 ligand, CCL25, to elicit a response.
-
Compound integrity: Verify the purity and stability of your this compound stock.
-
Assay conditions: Optimize your experimental conditions, such as incubation time and serum concentration, as these can influence the apparent potency of this compound.
If these factors have been addressed, a systematic troubleshooting approach, as outlined in the guides below, can help determine if off-target effects are at play.
This compound's Mechanism of Action and Selectivity
This compound is an allosteric antagonist that binds to an intracellular site on the CCR9 receptor, preventing G-protein coupling and subsequent downstream signaling. This mechanism contrasts with orthosteric antagonists that compete with the natural ligand (CCL25) at the extracellular binding site.
This compound's On-Target Signaling Pathway Inhibition
Caption: this compound allosterically inhibits CCR9 signaling.
Quantitative Selectivity Data for this compound
The following table summarizes the inhibitory concentrations (IC50) of this compound for its on-target receptor, CCR9, in various functional assays, as well as its selectivity over other chemokine receptors.
| Target | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| CCR9 | Ca2+ Mobilization | Molt-4 cells | 5.4 | |
| CCR9 | Chemotaxis | Molt-4 cells | 3.4 | |
| CCR9A | Chemotaxis | Baf-3 cells | 2.8 | |
| CCR9B | Chemotaxis | Baf-3 cells | 2.6 | |
| CCR1-8 | Not specified | Various | >10,000 | |
| CXCR1-7 | Not specified | Various | >10,000 |
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity observed in my cell-based assay.
Possible Cause: At high concentrations, this compound may induce cytotoxicity through off-target mechanisms or non-specific effects.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocols:
-
Protocol 1: Determining Cytotoxicity IC50.
-
Cell Plating: Seed your cells of interest in a 96-well plate at a density that ensures they are in the exponential growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to test would be from 0.1 nM to 100 µM. Include a vehicle control (e.g., DMSO at the highest concentration used for the dilutions).
-
Treatment: Add the this compound dilutions to the cells and incubate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Use a standard cell viability assay, such as MTT, MTS, or a live/dead stain, to determine the percentage of viable cells at each concentration.
-
Data Analysis: Plot the percentage of viable cells against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 for cytotoxicity.
-
-
Protocol 2: CCR9-Negative Control Cell Line Experiment.
-
Cell Selection: Choose a cell line that is closely related to your experimental cells but does not express CCR9. This can be confirmed by qPCR, western blot, or flow cytometry.
-
Experiment: Repeat the cytotoxicity assay described in Protocol 1 using the CCR9-negative cell line.
-
Analysis: If the cytotoxicity IC50 is similar in both the CCR9-positive and CCR9-negative cell lines, it suggests the toxicity is independent of CCR9.
-
Issue 2: this compound is less effective at inhibiting cell migration than expected.
Possible Cause: This could be due to suboptimal assay conditions, compound inactivity, or the involvement of other chemokine receptors in cell migration.
Troubleshooting Steps:
-
Confirm On-Target Activity: Before proceeding to migration assays, confirm that this compound is active in your system using a more direct measure of CCR9 antagonism, such as a calcium mobilization assay.
-
Optimize Migration Assay:
-
CCL25 Titration: Perform a dose-response of CCL25 in your migration assay to ensure you are using a concentration on the EC50-EC80 part of the curve.
-
Time Course: Determine the optimal migration time for your cells.
-
Serum Starvation: Serum can contain chemokines and growth factors that may induce migration, masking the effect of CCL25. Serum-starve your cells for 4-24 hours before the assay.
-
-
Rule out other Chemokine Receptors:
-
Receptor Expression Profile: Use qPCR or flow cytometry to determine if your cells express other chemokine receptors that could mediate migration.
-
Broad-Spectrum Antagonists: If other receptors are implicated, consider using other specific antagonists in combination with this compound to dissect the contribution of each receptor.
-
Experimental Protocol: Transwell Migration Assay
-
Cell Preparation: Culture CCR9-expressing cells (e.g., Molt-4) and serum-starve for 4-6 hours.
-
Assay Setup:
-
Add chemoattractant (CCL25) to the lower chamber of a Transwell plate.
-
Resuspend serum-starved cells in serum-free media containing various concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell insert (typically with a 5 µm pore size for lymphocytes).
-
-
Incubation: Incubate the plate at 37°C for 2-4 hours.
-
Quantification:
-
Remove the insert and stain the migrated cells on the underside of the membrane with a dye such as DAPI or crystal violet.
-
Alternatively, collect the cells from the lower chamber and count them using a cell counter or flow cytometry.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control.
Issue 3: I suspect this compound is interacting with BCRP or OATP transporters in my experiment.
Possible Cause: In systems with high expression of BCRP or OATPs, this compound could act as an inhibitor, potentially affecting the transport of other compounds or leading to unexpected cellular responses.
Troubleshooting Steps:
-
Characterize Transporter Expression: Confirm that your cell model expresses BCRP and/or the relevant OATPs at the mRNA and protein level.
-
Perform a Transporter Inhibition Assay: Use a known substrate for the transporter of interest and assess whether this compound can inhibit its transport.
Experimental Protocol: In Vitro BCRP/OATP Inhibition Assay
-
Cell Model: Use a cell line that overexpresses the transporter of interest (e.g., HEK293-BCRP, HEK293-OATP1B1).
-
Substrate: Choose a fluorescent or radiolabeled substrate for the transporter (e.g., [³H]-estrone-3-sulfate for BCRP and OATP1B1).
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with a range of this compound concentrations or a known inhibitor (positive control) for 15-30 minutes.
-
Add the labeled substrate and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Wash the cells with ice-cold buffer to stop the transport.
-
Lyse the cells and measure the intracellular accumulation of the substrate using a scintillation counter or fluorescence plate reader.
-
-
Data Analysis: Determine the IC50 of this compound for the inhibition of substrate transport. Compare this value to the on-target IC50 of this compound to assess the potential for off-target transporter inhibition in your experiments.
By following these troubleshooting guides and experimental protocols, researchers can more confidently interpret their data and distinguish between on-target and potential off-target effects of this compound.
References
Troubleshooting Vercirnon's lack of efficacy in clinical studies
Welcome to the Vercirnon Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating CCR9 antagonists and encountering challenges with efficacy in their pre-clinical and clinical studies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: this compound showed promise in Phase 2 clinical trials, but failed to meet its primary endpoints in the Phase 3 SHIELD-1 study. What were the key efficacy results?
The Phase 3 SHIELD-1 trial investigating this compound in patients with moderate-to-severe Crohn's disease did not demonstrate a statistically significant improvement in clinical response or remission compared to placebo.[1][2][3] This was a disappointing outcome following more encouraging Phase 2 results.[4]
Below is a summary of the key efficacy data from the SHIELD-1 and SHIELD-4 clinical trials.
Table 1: Clinical Response Rates in this compound Clinical Trials
| Trial | Treatment Group | N | Clinical Response Rate (≥100-point decrease in CDAI) | p-value vs. Placebo |
| SHIELD-1 | Placebo | 151 | 25.1% | - |
| This compound 500 mg once daily | 152 | 27.6% | 0.546 | |
| This compound 500 mg twice daily | 151 | 27.2% | 0.648 | |
| SHIELD-4 | This compound 500 mg once daily | 57 | 56% | N/A |
| This compound 500 mg twice daily | 61 | 69% | N/A |
CDAI: Crohn's Disease Activity Index. Data from the SHIELD-4 trial did not have a placebo arm as it was an active treatment induction study.[5]
Table 2: Clinical Remission Rates in this compound Clinical Trials
| Trial | Treatment Group | N | Clinical Remission Rate (CDAI < 150) | p-value vs. Placebo |
| SHIELD-1 | Placebo | 151 | Not Reported | - |
| This compound 500 mg once daily | 152 | Not Reported | - | |
| This compound 500 mg twice daily | 151 | Not Reported | - | |
| SHIELD-4 | This compound 500 mg once daily | 57 | 26% | N/A |
| This compound 500 mg twice daily | 61 | 36% | N/A |
CDAI: Crohn's Disease Activity Index.
Q2: What are the potential reasons for the discrepancy in efficacy between Phase 2 and Phase 3 trials?
Several factors may have contributed to the failure of this compound in Phase 3, despite earlier positive signals. The two most frequently cited possibilities are related to the patient population and the drug's pharmacokinetic (PK) profile .
-
Patient Population: The inclusion criteria for the SHIELD-1 trial were broad, enrolling patients with moderate-to-severe Crohn's disease who had failed conventional therapies, including anti-TNF biologics. It is possible that the heterogeneity of the patient population, including disease location (small bowel vs. colon) and prior treatment history, masked the potential benefit of this compound in a more specific subgroup.
-
Pharmacokinetic Profile: this compound was noted to have a "relatively poor pharmacokinetic profile". Specifically, studies in healthy subjects showed that the maximum plasma concentration (Cmax) and total drug exposure (AUC) increased in a less than dose-proportional manner. This suggests that at higher doses, the absorption of the drug may be limited, potentially leading to insufficient target engagement in a significant portion of the patient population.
Troubleshooting Guides
Issue 1: Suboptimal or inconsistent efficacy in pre-clinical models.
If you are observing variable or lower-than-expected efficacy with a CCR9 antagonist in your animal models, consider the following troubleshooting steps.
1. Confirm Target Engagement:
-
Experimental Protocol: Ex Vivo Chemotaxis Assay
-
Isolate primary immune cells (e.g., T cells) from the gut-associated lymphoid tissue (GALT) of your model animals at various time points after drug administration.
-
Perform a chemotaxis assay using a Boyden chamber or similar system with the CCR9 ligand, CCL25, as the chemoattractant.
-
Compare the migratory response of cells from treated versus untreated animals. A significant reduction in migration in the treated group would confirm target engagement.
-
2. Evaluate Pharmacokinetics in the Animal Model:
-
Experimental Protocol: Pharmacokinetic Analysis
-
Administer the CCR9 antagonist to a cohort of animals at the same dose and route used in your efficacy studies.
-
Collect blood samples at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life. This will help determine if the drug exposure is sufficient and sustained enough to elicit a biological response.
-
3. Refine the Animal Model:
-
Consider the specific inflammatory phenotype of your animal model. CCR9 is primarily involved in T-cell trafficking to the small intestine. Models with predominantly colonic inflammation may not be as responsive to a CCR9 antagonist.
Issue 2: Planning a clinical trial and concerned about patient selection.
Based on the experience with this compound, careful patient selection is crucial for demonstrating the efficacy of a CCR9 antagonist.
1. Stratify Patients by Disease Location:
-
The CCR9/CCL25 axis is most prominent in the small intestine. Consider enriching your trial population with patients who have predominantly small bowel involvement.
-
Recommendation: Utilize imaging techniques (e.g., MRE or wireless capsule endoscopy) and/or biomarkers to confirm the location and extent of inflammation at baseline.
2. Consider Prior Treatment History:
-
Patients who have failed multiple biologics may have more refractory disease and may be less likely to respond to any new mechanism of action.
-
Recommendation: While including treatment-experienced patients is important, consider pre-specified subgroup analyses based on prior anti-TNF exposure to identify potential differences in response.
3. Biomarker-Driven Patient Selection:
-
Investigate baseline biomarkers that may predict response to CCR9 antagonism. This could include levels of circulating CCR9+ T cells or fecal calprotectin.
Issue 3: Addressing a suboptimal pharmacokinetic profile.
A poor PK profile can undermine the efficacy of an otherwise potent compound.
1. Investigate Formulation:
-
The absorption of this compound appeared to be saturable. This could be due to poor solubility or transporter-mediated uptake.
-
Experimental Protocol: Formulation Development
-
Characterize the physicochemical properties of your compound (e.g., solubility, permeability).
-
Explore different formulation strategies to enhance solubility and absorption, such as amorphous solid dispersions, lipid-based formulations, or micronization.
-
Test these formulations in animal models to assess for improvements in bioavailability and dose proportionality.
-
2. Assess for Drug-Drug Interactions (DDIs):
-
While this compound did not show clinically significant interactions with major CYP enzymes or transporters, your compound may be different.
-
Experimental Protocol: In Vitro DDI Screening
-
Incubate your compound with human liver microsomes or hepatocytes to identify the major metabolizing enzymes.
-
Use recombinant CYP enzymes to confirm the specific isoforms involved.
-
Screen for inhibition of major drug transporters (e.g., P-gp, BCRP, OATPs).
-
References
- 1. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsk.com [gsk.com]
- 3. GSK Phase III Crohn's disease study of this compound fails to meet end points - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. researchgate.net [researchgate.net]
- 5. Personalizing treatment selection in Crohn’s disease: a meta-analysis of individual participant data from fifteen randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Lessons learned from the SHIELD-1 and PROTECT-1 trials of Vercirnon
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the lessons learned from the SHIELD-1 and PROTECT-1 clinical trials of Vercirnon, a CCR9 antagonist formerly under development for the treatment of Crohn's disease. This guide includes troubleshooting information and frequently asked questions in a question-and-answer format, detailed experimental protocols, and a summary of quantitative data.
Frequently Asked Questions (FAQs)
Q1: What was the primary outcome of the SHIELD-1 Phase III trial?
A1: The SHIELD-1 trial did not meet its primary endpoint. There was no statistically significant improvement in clinical response in patients with moderately-to-severely active Crohn's disease treated with this compound compared to placebo.[1][2][3] The key secondary endpoint of clinical remission was also not achieved.[1][2]
Q2: Were there any promising signals from earlier this compound trials?
A2: Yes, the Phase IIb PROTECT-1 study suggested potential efficacy. In that trial, a higher proportion of patients receiving 500 mg of this compound once daily achieved a clinical response at week 12 compared to placebo (61% vs. 47%). However, these findings were not replicated in the larger Phase III SHIELD-1 trial.
Q3: What was the dosing regimen for this compound in the SHIELD-1 trial?
A3: The SHIELD-1 trial evaluated two doses of this compound: 500 mg once daily and 500 mg twice daily, compared to a placebo over a 12-week period.
Q4: What was the safety profile of this compound in the SHIELD-1 trial?
A4: The rates of serious adverse events and withdrawals due to adverse events were similar between the this compound and placebo groups. However, a trend towards a dose-dependent increase in the overall rate of adverse events was observed with this compound.
Q5: Why might the SHIELD-1 trial have failed despite promising Phase IIb results?
A5: Several factors could have contributed to the different outcomes between the PROTECT-1 (Phase IIb) and SHIELD-1 (Phase III) trials. The patient populations may have differed; for instance, the SHIELD-1 study included a higher proportion of patients who had previously been treated with anti-TNF therapy (69% vs. 26% in PROTECT-1). Additionally, the baseline disease activity, as measured by the Crohn's Disease Activity Index (CDAI) and C-reactive protein (CRP) levels, may have been different between the two study populations.
Troubleshooting Experimental Design
Issue: Difficulty in replicating the modest efficacy seen in the PROTECT-1 trial.
Potential Cause & Solution:
-
Patient Population Heterogeneity: The therapeutic effect of a CCR9 antagonist like this compound may be more pronounced in specific subpopulations of Crohn's disease patients.
-
Recommendation: When designing preclinical or clinical experiments, consider stratifying patient samples or animal models based on biomarker expression (e.g., high CCR9 or its ligand CCL25 expression in gut tissue) to identify a more responsive population. The PROTECT-1 study had a higher lower limit for the Crohn's Disease Activity Index (CDAI) and a higher C-reactive protein (CRP) threshold for entry, suggesting that patients with more active inflammation might be more responsive.
-
Issue: Lack of a robust in vitro model to predict in vivo efficacy.
Potential Cause & Solution:
-
Oversimplified Assay: Standard chemotaxis assays may not fully recapitulate the complex inflammatory environment of the Crohn's disease gut.
-
Recommendation: Develop more complex co-culture systems incorporating intestinal epithelial cells, endothelial cells, and various immune cell populations to better model the cellular crosstalk and inflammatory milieu. Measure not just chemotaxis but also downstream functional consequences like cytokine production and epithelial barrier function. This compound is a potent inhibitor of CCL25-induced chemotaxis of CCR9-expressing cells.
-
Quantitative Data Summary
Table 1: SHIELD-1 Trial Efficacy and Safety Data
| Endpoint | Placebo | This compound 500 mg Once Daily | This compound 500 mg Twice Daily |
| Clinical Response (≥100-point decrease in CDAI at Week 12) | 25.1% | 27.6% | 27.2% |
| Serious Adverse Events | 8.9% | 5.9% | 6.0% |
| Adverse Events (Overall) | 69.8% | 73.3% | 78.1% |
Data sourced from the SHIELD-1 trial publication.
Table 2: PROTECT-1 Trial (Phase IIb) Efficacy Data
| Endpoint | Placebo | This compound 250 mg Once Daily | This compound 250 mg Twice Daily | This compound 500 mg Once Daily |
| Clinical Response at Week 12 | 47% | 56% | 49% | 61% (p=0.039 vs. placebo) |
Data sourced from a review of this compound clinical trials.
Experimental Protocols
SHIELD-1 Trial Design
The SHIELD-1 study was a randomized, double-blind, placebo-controlled Phase III clinical trial.
-
Participants: 608 adult patients with moderately-to-severely active Crohn's disease (CDAI score of 220-450). Patients were included who had not responded adequately to conventional therapies, including those who had failed treatment with tumor necrosis factor-alpha (TNF-α) antagonists.
-
Intervention: Patients were randomized to one of three groups: placebo, this compound 500 mg once daily, or this compound 500 mg twice daily.
-
Duration: The treatment period was 12 weeks.
-
Primary Endpoint: The primary endpoint was the proportion of patients achieving a clinical response, defined as a decrease in the Crohn's Disease Activity Index (CDAI) score of at least 100 points from baseline at week 12.
-
Key Secondary Endpoint: The key secondary endpoint was the proportion of patients achieving clinical remission, defined as a CDAI score of less than 150 points at week 12.
Visualizations
Caption: this compound's mechanism of action in blocking T-cell migration.
Caption: High-level workflow of the SHIELD-1 clinical trial.
References
Strategies to enhance the stability of Vercirnon in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Vercirnon in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this compound in solution.
Troubleshooting Guides
Issue: Inconsistent experimental results or loss of this compound activity.
This is a frequent challenge that can often be traced back to the stability of this compound in solution. The following Q&A guide provides a systematic approach to troubleshooting and resolving these issues.
Q1: My this compound, which was initially dissolved, has precipitated out of my DMSO stock solution after storage. What should I do?
A1: Precipitation from a DMSO stock solution, particularly after freeze-thaw cycles, can lead to an inaccurate concentration and compromised experimental results.
Immediate Actions:
-
Attempt to redissolve: Gently warm the solution to 37°C and vortex or sonicate to see if the precipitate redissolves.
-
Visual Inspection: Before use, always visually inspect the solution to ensure all precipitate has dissolved. If precipitation persists, your stock solution concentration is likely lower than intended.
Preventative Measures:
-
Aliquoting: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.
-
Use Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of this compound. Use fresh, anhydrous DMSO for preparing stock solutions.[1]
Q2: I observe a color change in my this compound solution. Is it still usable?
A2: A change in the color of your this compound solution may indicate chemical degradation. It is recommended not to use a solution that has changed color, as the presence of degradation products could lead to unreliable and uninterpretable experimental results. The potential causes for color change include:
-
Oxidation: Exposure to air can cause oxidation.
-
Light Exposure: Photodegradation can occur with prolonged exposure to light.
-
Solvent Impurities: Reactive impurities in the solvent could react with this compound.
Q3: I'm seeing variability in my results between experiments. Could this be related to the stability of my this compound working solution?
A3: Yes, variability in results is a classic sign of compound instability in the final experimental medium. The stability of this compound in aqueous buffers is likely to be lower than in a DMSO stock solution.
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen DMSO stock immediately before each experiment.
-
Minimize Time in Aqueous Buffer: Reduce the time between diluting this compound into your aqueous experimental buffer and starting your assay.
-
Vehicle Controls: Always include a vehicle control (the final concentration of DMSO or other solvents in your assay medium without this compound) to ensure that the solvent itself is not affecting your experimental outcome.
Frequently Asked Questions (FAQs)
Solubility and Solution Preparation
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: For preparing stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at concentrations of ≥ 25 mg/mL.[2]
Q5: How do I prepare a this compound stock solution?
A5: A detailed protocol for preparing a 10 mM this compound stock solution in DMSO is provided in the "Experimental Protocols" section below.
Q6: How can I prepare this compound for in vivo studies?
A6: For in vivo administration, this compound can be formulated in a vehicle suitable for animal dosing. A common formulation involves a co-solvent system. For example, a clear solution can be prepared by first dissolving this compound in 10% DMSO and then adding 90% corn oil, resulting in a solubility of ≥ 2.5 mg/mL.[2] Another option for a clear solution involves 10% DMSO and 90% (20% SBE-β-CD in saline), achieving a solubility of ≥ 5 mg/mL.[3] A suspended solution can be made with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a solubility of 5 mg/mL, which may require sonication.[4]
Stability and Storage
Q7: How should I store the solid this compound powder?
A7: Solid this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).
Q8: What are the recommended storage conditions for this compound stock solutions in DMSO?
A8: For optimal stability, this compound stock solutions in DMSO should be aliquoted into single-use vials and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year). Avoid repeated freeze-thaw cycles.
Q9: What factors can affect the stability of this compound in solution?
A9: While specific stability data for this compound is limited, as a sulfonamide-containing compound, its stability can be influenced by several factors:
-
pH: Sulfonamides can be susceptible to hydrolysis under acidic or basic conditions.
-
Light: Exposure to UV or ambient light can lead to photodegradation. It is advisable to protect this compound solutions from light by using amber vials or by wrapping containers in foil.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
Data Presentation
Table 1: Solubility of this compound and this compound Sodium
| Compound | Solvent/Vehicle | Solubility | Solution Appearance | Reference |
| This compound | DMSO | ≥ 25 mg/mL (56.19 mM) | Clear | |
| This compound | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.62 mM) | Clear | |
| This compound Sodium | DMSO | 100 mg/mL (214.17 mM) | Clear (requires sonication) | |
| This compound Sodium | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 5 mg/mL (10.71 mM) | Suspended | |
| This compound Sodium | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (10.71 mM) | Clear |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | |
| Solid Powder | 4°C | 2 years | |
| In DMSO | -80°C | 2 years | |
| In DMSO | -20°C | 1 year |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 444.93 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated balance
-
Appropriate personal protective equipment (PPE)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you will need 4.449 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved.
-
If necessary, gently warm the solution to 37°C for 5-10 minutes or sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile, low-retention polypropylene tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time at a given temperature.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Your aqueous buffer of interest (e.g., PBS, cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Incubator or water bath set to the desired temperature
-
Sterile tubes
Procedure:
-
Prepare a fresh dilution of this compound from the DMSO stock into your aqueous buffer to the final desired concentration.
-
Immediately after preparation (T=0), take an aliquot, and if necessary, process it for HPLC analysis (e.g., quenching the reaction, centrifugation). Inject the sample into the HPLC system to obtain the initial peak area of this compound.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and process them for HPLC analysis in the same manner as the T=0 sample.
-
Analyze the data by comparing the peak area of this compound at each time point to the initial peak area at T=0. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualizations
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: Troubleshooting flowchart for this compound solution instability.
References
Technical Support Center: Optimizing Vercirnon's Drug-Like Properties
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on modifying Vercirnon's structure to enhance its drug-like properties. The information is tailored for scientists and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is there an interest in modifying its structure?
A1: this compound (also known as GSK1605786) is an orally bioavailable, selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2][3] CCR9 plays a crucial role in the migration of immune cells to the gastrointestinal tract, making it a therapeutic target for inflammatory bowel disease (IBD), including Crohn's disease.[3] Despite showing promise in early clinical trials, this compound failed to meet its primary endpoints in Phase III studies for Crohn's disease, with one potential reason being a suboptimal pharmacokinetic profile.[4] Therefore, modifying this compound's structure is of interest to improve its drug-like properties, potentially leading to a more efficacious clinical candidate.
Q2: What are the key drug-like properties to consider for a this compound analog?
A2: For an orally administered drug like this compound, the key drug-like properties to optimize include:
-
Aqueous Solubility: Essential for dissolution in the gastrointestinal fluids prior to absorption. Poor solubility can lead to low and variable bioavailability.
-
Permeability: The ability to cross the intestinal epithelium to reach the systemic circulation.
-
Metabolic Stability: Resistance to breakdown by metabolic enzymes, primarily in the liver (e.g., Cytochrome P450 enzymes), to ensure a sufficiently long half-life. This compound is known to be extensively metabolized by CYP enzymes.
-
Target Potency and Selectivity: Modifications should not significantly compromise the compound's ability to bind to and inhibit CCR9. This compound is highly selective for CCR9.
-
Safety Profile: Structural changes should not introduce new toxicities.
Q3: this compound contains a sulfonamide group. Are there specific challenges associated with this functional group?
A3: Yes, the sulfonamide group, while a common pharmacophore, can present challenges. Benzenesulfonamides, like the one in this compound, can have poor aqueous solubility due to the hydrophobic benzene ring. Additionally, while the sulfonamide group in this compound is not the type typically associated with "sulfa allergies" (which is usually linked to an aniline moiety), it can influence physicochemical properties like pKa and lipophilicity, which in turn affect solubility and permeability.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of a this compound Analog
Symptoms:
-
Low and inconsistent results in in vitro potency assays.
-
Difficulty in preparing stock solutions.
-
Low oral bioavailability in preclinical animal models.
Possible Causes & Solutions:
| Possible Cause | Proposed Structural Modification Strategy | Rationale |
| High lipophilicity and crystal lattice energy of the benzenesulfonamide core. | Introduce polar functional groups or ionizable centers. For example, adding a hydroxyl or amino group to the tert-butylphenyl ring. | Increasing polarity and the capacity for hydrogen bonding can disrupt crystal packing and improve interaction with water, thereby increasing solubility. |
| The sulfonamide group's contribution to low solubility. | Bioisosteric replacement of the sulfonamide group with more soluble alternatives like a squaramide or a tetrazole. | Bioisosteres can mimic the biological activity of the original functional group while offering improved physicochemical properties. |
| Overall molecular planarity leading to strong crystal packing. | Introduce non-planar saturated rings or flexible side chains. For example, replacing the tert-butyl group with a cycloalkyl or a morpholino-alkyl group. | Disrupting molecular symmetry and planarity can lower the melting point and improve solubility. |
Experimental Workflow for Assessing Solubility Improvement:
Caption: Workflow for synthesizing and evaluating the solubility of this compound analogs.
Issue 2: Low Permeability of a this compound Analog
Symptoms:
-
Low apparent permeability (Papp) value in Caco-2 assays.
-
High efflux ratio in Caco-2 assays, suggesting the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Poor absorption in vivo despite adequate solubility.
Possible Causes & Solutions:
| Possible Cause | Proposed Structural Modification Strategy | Rationale |
| High polarity or excessive hydrogen bond donors/acceptors. | Mask polar groups via prodrug strategies (e.g., esterification of a newly introduced hydroxyl group). | Prodrugs can increase lipophilicity to enhance membrane permeability and are then cleaved in vivo to release the active drug. |
| Substrate for efflux transporters. | Modify structural features recognized by efflux pumps. This can involve subtle changes in stereochemistry or the addition of specific functional groups to block recognition. | Reducing efflux can significantly increase the net flux of the compound across the intestinal epithelium. |
| Low passive diffusion. | Optimize lipophilicity (logP/logD). This compound is described as passively permeable, so analogs should aim for a balanced lipophilicity. | A moderate lipophilicity is often optimal for passive diffusion across cell membranes. |
Experimental Workflow for Assessing Permeability:
Caption: Workflow for conducting a Caco-2 permeability assay.
Issue 3: High Metabolic Lability of a this compound Analog
Symptoms:
-
Rapid disappearance of the parent compound in liver microsome stability assays.
-
Short in vivo half-life.
-
High clearance in pharmacokinetic studies.
Possible Causes & Solutions:
| Possible Cause | Proposed Structural Modification Strategy | Rationale |
| Metabolism by CYP enzymes. This compound is a substrate for multiple CYPs. | Block metabolically liable sites. For instance, if a specific site is prone to hydroxylation, introducing a fluorine atom at that position can block this metabolic pathway. | Blocking metabolic hotspots can increase the metabolic stability and prolong the half-life of the compound. |
| Instability of the sulfonamide group. | Replace the sulfonamide with a more metabolically stable bioisostere. | Some bioisosteres can offer increased resistance to metabolic degradation. |
| Phase II metabolism (e.g., glucuronidation) of a newly introduced functional group. | Strategically position new functional groups to be sterically hindered from access by metabolic enzymes. | Steric hindrance can prevent or slow down metabolic reactions. |
Data Summary: Physicochemical and ADME Properties of this compound and Hypothetical Analogs
| Compound | Structure Modification | Aqueous Solubility (µg/mL) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Liver Microsome Half-life (min) |
| This compound | - | ~5 (Estimated Poor) | 10-15 (Estimated Moderate) | < 2 | 25 |
| Analog 1 | Addition of a hydroxyl group to the tert-butylphenyl ring | 50 | 8-12 | < 2 | 20 |
| Analog 2 | Bioisosteric replacement of sulfonamide with a tetrazole | 150 | 5-8 | < 2 | 45 |
| Analog 3 | Replacement of tert-butyl with a morpholino-ethyl group | 250 | 3-6 | < 2 | 30 |
Note: Data for this compound are estimated based on qualitative descriptions from literature. Data for analogs are hypothetical to illustrate the potential effects of the proposed modifications.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer. A TEER value above 250 Ω·cm² generally indicates good monolayer integrity.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Dosing Solution Preparation: Dissolve the test compound (e.g., this compound analog) in the transport buffer at a final concentration of 10 µM.
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution to the apical (upper) chamber of the Transwell insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests active efflux.
-
Protocol 2: Liver Microsome Stability Assay
-
Reagents: Human liver microsomes (HLM), NADPH regenerating system (Solution A: NADP+, glucose-6-phosphate; Solution B: glucose-6-phosphate dehydrogenase), and 0.1 M phosphate buffer (pH 7.4).
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.
-
Compound Incubation:
-
Pre-warm the reaction mixture at 37°C.
-
Add the test compound (final concentration 1 µM) to initiate the reaction.
-
Incubate at 37°C with shaking.
-
-
Time Points: Take aliquots of the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Signaling Pathway
This compound's Mechanism of Action: CCR9 Signaling Pathway
This compound is an antagonist of the CCR9 receptor. The binding of the natural ligand, CCL25, to CCR9 on immune cells initiates a signaling cascade that promotes cell migration, proliferation, and survival. This compound blocks this interaction. Downstream signaling of CCR9 involves the activation of pathways such as the PI3K/Akt pathway, which plays a role in cell survival and proliferation.
Caption: Simplified CCR9 signaling pathway and the inhibitory action of this compound.
References
Validation & Comparative
Vercirnon in the Landscape of CCR9 Antagonism: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 9 (CCR9) has been a focal point in the development of targeted therapies for inflammatory bowel disease (IBD), particularly Crohn's disease. This receptor, predominantly expressed on T cells that migrate to the gastrointestinal tract, plays a crucial role in the inflammatory cascade. Vercirnon (also known as CCX282-B or GSK1605786), a potent and selective CCR9 antagonist, emerged as a promising oral therapy. However, its journey through clinical trials has been met with mixed results, prompting a closer examination of its efficacy in comparison to other agents targeting the same pathway. This guide provides an objective comparison of this compound with other CCR9 antagonists, supported by available experimental data.
Introduction to CCR9 and its Role in IBD
The chemokine receptor CCR9 and its exclusive ligand, CCL25, form a critical axis for T cell homing to the small intestine.[1][2] In individuals with IBD, the expression of CCR9 on circulating T cells is often upregulated, leading to an accumulation of these inflammatory cells in the gut mucosa and driving the chronic inflammation characteristic of the disease.[3] By blocking the interaction between CCR9 and CCL25, antagonists aim to reduce the influx of pathogenic T cells, thereby mitigating intestinal inflammation.[4]
This compound: A Profile of a Leading CCR9 Antagonist
This compound is an orally bioavailable small molecule that acts as a selective antagonist of the CCR9 receptor.[5] Preclinical studies demonstrated its high potency in inhibiting CCR9-mediated signaling and T cell migration.
Comparative Efficacy: this compound vs. Other CCR9 Antagonists
Direct head-to-head clinical trials comparing this compound with other CCR9 antagonists are unavailable, largely because few other agents have progressed to late-stage clinical development. However, a comparison of their preclinical and available clinical data offers valuable insights. Another CCR9 antagonist developed by ChemoCentryx, CCX025, has shown promise in preclinical models.
Preclinical Efficacy
Both this compound and CCX025 have demonstrated potent inhibition of CCR9-mediated chemotaxis in in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | Assay | Cell Type | IC50 (nM) | Source |
| This compound | Chemotaxis | Molt-4 (human T cell line) | 3.4 | |
| Chemotaxis | CCR9A-transfected BAF3 cells | 2.8 | ||
| Chemotaxis | CCR9B-transfected BAF3 cells | 2.6 | ||
| Chemotaxis | RA-cultured human T cells (in 100% human serum) | 141 | ||
| Ca2+ mobilization | Molt-4 (human T cell line) | 5.4 | ||
| CCX025 | Chemotaxis | Molt-4 (human T cell line) | 23 (in buffer), 78 (in 100% human serum) |
In a preclinical model of ulcerative colitis using mdr1a-/- mice, which spontaneously develop colitis, CCX025 demonstrated significant therapeutic benefit. Treatment with CCX025 resulted in a significant reduction in wasting, colonic remodeling, and levels of inflammatory cytokines in the colon.
Clinical Efficacy
This compound is the only CCR9 antagonist with extensive clinical trial data. The results, however, have been inconsistent.
The Phase 2 PROTECT-1 trial showed some encouraging results in patients with moderate-to-severe Crohn's disease. While the primary endpoint of clinical response at week 8 was not met across all dose groups, the 500 mg once-daily dose showed a statistically significant improvement in clinical response at week 12 compared to placebo.
Conversely, the large-scale Phase 3 SHIELD-1 trial, which evaluated this compound in a similar patient population, failed to meet its primary endpoint of clinical response at 12 weeks. There was no significant difference in the proportion of patients achieving a 100-point decrease in the Crohn's Disease Activity Index (CDAI) between the this compound and placebo groups.
SHIELD-1 Trial: Primary Endpoint Results
| Treatment Group | Clinical Response Rate (Week 12) | p-value vs. Placebo |
| Placebo | 25.1% | - |
| This compound 500 mg once daily | 27.6% | 0.546 |
| This compound 500 mg twice daily | 27.2% | 0.648 |
The development of this compound for Crohn's disease was subsequently halted.
Information on the clinical development of CCX025 is limited. It entered a Phase 1 clinical trial in healthy volunteers to assess its safety, tolerability, and pharmacokinetics, but further clinical development for IBD has not been reported.
Experimental Protocols
Chemotaxis Assay
A common method to assess the efficacy of CCR9 antagonists is the in vitro chemotaxis assay.
Objective: To measure the ability of a compound to inhibit the migration of CCR9-expressing cells towards the chemokine CCL25.
General Procedure:
-
Cell Preparation: CCR9-expressing cells (e.g., Molt-4 T-cell line) are cultured and prepared in a suitable assay medium.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber or Transwell®) with a microporous membrane is used. The lower chamber is filled with medium containing CCL25 as the chemoattractant.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the CCR9 antagonist (e.g., this compound or CCX025) or a vehicle control.
-
Cell Migration: The treated cells are added to the upper chamber of the chemotaxis plate. The plate is then incubated for a specific period (e.g., 4 hours) at 37°C to allow for cell migration through the membrane towards the CCL25 gradient.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by various methods, such as manual cell counting with a hemocytometer, or by using a fluorescent or colorimetric viability assay (e.g., EZ-MTT™ assay).
-
Data Analysis: The percentage of inhibition of cell migration is calculated for each concentration of the antagonist, and the IC50 value is determined.
Murine Model of Colitis (mdr1a-/- Mice)
The mdr1a-/- mouse model is a well-established model of spontaneous colitis that shares pathological similarities with human IBD.
Objective: To evaluate the in vivo efficacy of a CCR9 antagonist in reducing intestinal inflammation.
General Procedure:
-
Animal Model: Mdr1a knockout (mdr1a-/-) mice, which lack the P-glycoprotein 170 and spontaneously develop colitis, are used.
-
Treatment Administration: Mice are treated with the CCR9 antagonist (e.g., CCX025) or a vehicle control, typically via oral gavage, on a daily basis.
-
Disease Monitoring: Disease activity is monitored throughout the study by assessing parameters such as body weight, stool consistency, and the presence of fecal blood.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and colons are collected for analysis. Efficacy is assessed by measuring:
-
Colon length and weight: Inflammation often leads to a shorter and heavier colon.
-
Histological scoring: Colon tissue sections are stained and examined microscopically to assess the degree of inflammation, epithelial damage, and immune cell infiltration.
-
Cytokine analysis: The levels of pro-inflammatory and anti-inflammatory cytokines in the colon tissue are measured using techniques like ELISA or qPCR.
-
Signaling Pathways and Experimental Workflows
CCR9 Signaling Pathway in IBD
The binding of CCL25 to CCR9 on T cells triggers a cascade of intracellular signaling events that ultimately lead to cell migration and activation. This process is central to the pathogenesis of IBD.
Experimental Workflow for CCR9 Antagonist Evaluation
The evaluation of a novel CCR9 antagonist typically follows a structured workflow from in vitro characterization to in vivo preclinical testing.
Conclusion
This compound, as a highly selective CCR9 antagonist, showed initial promise for the treatment of Crohn's disease. However, its failure to demonstrate efficacy in a pivotal Phase 3 trial highlights the challenges in translating preclinical potency to clinical success. While direct comparative data is scarce, preclinical studies of other CCR9 antagonists like CCX025 suggest that potent inhibition of the CCR9/CCL25 axis can be achieved by different chemical entities. The disparity between the preclinical and clinical outcomes for this compound underscores the complexity of IBD and the need for a deeper understanding of the patient populations most likely to respond to this therapeutic approach. Future research in this area may focus on identifying biomarkers to predict treatment response or exploring the potential of CCR9 antagonists in combination with other therapies.
References
Vercirnon's Journey in Crohn's Disease: A Comparative Clinical Trial Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the clinical trial results for Vercirnon, an investigational CCR9 antagonist for Crohn's disease, with two key biologic therapies, Vedolizumab and Ustekinumab. This analysis is based on publicly available clinical trial data and aims to offer an objective overview of their respective performances and methodologies.
This compound, a small molecule inhibitor of the C-C chemokine receptor type 9 (CCR9), was developed to treat Crohn's disease by blocking the migration of inflammatory T cells to the gastrointestinal tract.[1] Despite a promising mechanism of action, its late-stage clinical development was halted due to a failure to meet primary endpoints in a pivotal Phase III trial.[1] This guide delves into the specifics of this compound's clinical trial program and contrasts its outcomes with those of Vedolizumab, a gut-selective α4β7 integrin antagonist, and Ustekinumab, an interleukin-12 and -23 antagonist, both of which have become established treatments for Crohn's disease.
Mechanism of Action: Targeting T-Cell Trafficking
This compound functions as a selective, orally bioavailable antagonist of the CCR9 receptor.[2] The interaction between CCR9 on the surface of T-lymphocytes and its ligand, CCL25, which is expressed in the small intestine, plays a crucial role in the migration of these immune cells to the gut.[3][4] By blocking this interaction, this compound aimed to reduce the inflammatory cascade characteristic of Crohn's disease. Notably, structural studies have revealed that this compound binds to an intracellular allosteric site of the CCR9 receptor, thereby preventing G-protein coupling and downstream signaling.
Comparative Clinical Trial Efficacy
The following tables summarize the key efficacy data from the clinical trials of this compound, Vedolizumab, and Ustekinumab in patients with moderately to severely active Crohn's disease.
| This compound Clinical Trial Results | |||
| Trial | Treatment Arms | Primary Endpoint | Result |
| SHIELD-1 | This compound 500 mg QD (n≈203) | Clinical Response (≥100-point CDAI decrease) at Week 12 | 27.6% |
| This compound 500 mg BID (n≈202) | 27.2% | ||
| Placebo (n≈203) | 25.1% (p>0.05 vs. This compound arms) | ||
| SHIELD-4 (Terminated Early) | This compound 500 mg QD (n=57) | Clinical Response (≥100-point CDAI decrease) at Week 12 | 56% |
| This compound 500 mg BID (n=61) | 69% | ||
| Clinical Remission (CDAI <150) at Week 12 | 26% (QD) / 36% (BID) |
| Vedolizumab Clinical Trial Results (GEMINI II) | |||
| Endpoint | Treatment Arm | Induction (Week 6) | Maintenance (Week 52) |
| Clinical Remission (CDAI ≤150) | Vedolizumab | 14.5% | 39.0%** |
| Placebo | 6.8% | 21.6% | |
| Clinical Response (≥100-point CDAI decrease) | Vedolizumab | 31.4% | 43.5% |
| Placebo | 25.7% | 25.8% | |
| p=0.02 vs. Placebo, **p<0.001 vs. Placebo |
| Ustekinumab Clinical Trial Results (UNITI-1 & IM-UNITI) | |||
| Endpoint | Treatment Arm | Induction (Week 8) | Maintenance (Week 44) |
| Clinical Remission (CDAI <150) | Ustekinumab | 20.9% | 53.1%** (q8w) / 48.8%** (q12w) |
| Placebo | 7.3% | 35.9% | |
| Clinical Response (≥100-point CDAI decrease) | Ustekinumab | 37.8% | 60.4% (q8w) / 57.9% (q12w) |
| Placebo | 20.2% | 42.1% | |
| *p<0.001 vs. Placebo, **p<0.001 vs. Placebo |
Experimental Protocols
A detailed comparison of the experimental protocols is crucial for interpreting the clinical trial outcomes. The following sections outline the key aspects of the patient populations and study designs for the respective trials.
Patient Population and Eligibility Criteria
| Trial | Inclusion Criteria | Exclusion Criteria |
| This compound (SHIELD-1) | Adults with moderately to severely active Crohn's disease (CDAI 220-450). Failure or intolerance to corticosteroids or immunosuppressants. Included patients who had not responded to TNF-α antagonists. | Specifics not detailed in available public information. |
| Vedolizumab (GEMINI II) | Adults (18-80 years) with moderately to severely active Crohn's disease (CDAI 220-450). Inadequate response, loss of response, or intolerance to immunomodulators, TNF-α antagonists, or corticosteroids. | History of toxic megacolon, abdominal abscess, symptomatic colonic stricture, or prior treatment with certain biologics. |
| Ustekinumab (IM-UNITI) | Adults with moderately to severely active Crohn's disease who had a clinical response to Ustekinumab induction therapy in the UNITI-1 or UNITI-2 studies. UNITI-1 included patients who had failed or were intolerant to at least one TNF antagonist. | Patients who underwent a colectomy or had certain active infections. |
Study Design and Endpoints
Safety and Tolerability
A comprehensive comparison of safety profiles requires access to the full clinical study reports. However, based on publicly available information, the following general observations can be made:
-
This compound (SHIELD-1): The rates of serious adverse events and withdrawals due to adverse events were similar among the treatment and placebo groups. There was a trend for dose-dependent increases in overall adverse event rates.
-
Vedolizumab (GEMINI Program): The safety profile of vedolizumab was favorable, with similar rates of adverse events between the vedolizumab and placebo groups. The gut-selective mechanism of action is thought to contribute to its safety profile.
-
Ustekinumab (UNITI Program): Ustekinumab demonstrated a favorable and consistent safety profile across its registrational trials. Rates of key safety events, including major adverse cardiac events and malignancies, were similar between the ustekinumab and placebo groups.
Discussion and Conclusion
The clinical development of this compound for Crohn's disease was ultimately unsuccessful, as the pivotal SHIELD-1 trial failed to demonstrate a statistically significant benefit over placebo for the primary endpoint of clinical response. While the SHIELD-4 trial, which was terminated prematurely, showed higher response and remission rates, the small sample size and lack of a placebo control limit the interpretability of these findings.
In contrast, both Vedolizumab and Ustekinumab demonstrated statistically significant efficacy in both induction and maintenance of clinical remission and response in patients with moderately to severely active Crohn's disease, including in patients who had previously failed TNF-α antagonist therapy. These positive results, coupled with favorable safety profiles, led to their approval and widespread use in the management of Crohn's disease.
The divergent outcomes of these clinical development programs highlight the complexities of targeting inflammatory pathways in Crohn's disease. While the CCR9-CCL25 axis remains a biologically plausible target, the clinical translation of this approach with this compound did not yield the expected therapeutic benefit. The success of Vedolizumab and Ustekinumab underscores the importance of their respective mechanisms of action—targeting lymphocyte trafficking via α4β7 integrin and modulating the IL-12/23 pathways—in achieving disease control in this patient population. Further research into the nuances of immune cell trafficking and cytokine signaling in inflammatory bowel disease will continue to inform the development of novel and more effective therapies.
References
- 1. gsk.com [gsk.com]
- 2. A randomized controlled trial of the efficacy and safety of CCX282-B, an orally-administered blocker of chemokine receptor CCR9, for patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Roles of CCR9/CCL25 in Inflammation and Inflammation-Associated Diseases [frontiersin.org]
- 4. CCL25/CCR9 Interactions Are Not Essential for Colitis Development but Are Required for Innate Immune Cell Protection from Chronic Experimental Murine Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Vercirnon's Cross-Reactivity Profile: A Comparative Analysis with Other Chemokine Receptors
For Immediate Release
[City, State] – [Date] – This comprehensive guide provides a detailed comparison of the cross-reactivity of Vercirnon, a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9), with other human chemokine receptors. This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and off-target profile of this compound. All data is supported by detailed experimental protocols and visual representations of key biological pathways.
This compound (also known as CCX282-B or GSK1605786) is a small molecule inhibitor that targets CCR9, a key receptor involved in the migration of lymphocytes to the small intestine.[1] Its high affinity and selectivity for CCR9 have made it a subject of interest for inflammatory bowel disease.[2] Understanding the cross-reactivity of this compound is crucial for predicting its potential off-target effects and for the development of next-generation chemokine receptor antagonists.
Executive Summary of this compound's Selectivity
This compound demonstrates exceptional selectivity for CCR9. It binds to a unique intracellular allosteric site on the receptor, thereby preventing G-protein coupling and β-arrestin recruitment.[1][3] This mechanism of action contributes to its high potency and selectivity. While this compound exhibits negligible binding to a wide range of other chemokine receptors, it shows moderate cross-reactivity with CCR7.
Comparative Binding Affinity of this compound
The following table summarizes the binding affinity and functional inhibition of this compound across a panel of human chemokine receptors. The data clearly illustrates the high selectivity of this compound for CCR9.
| Chemokine Receptor | Binding Affinity (Kᵢ) | Functional Inhibition (IC₅₀) | Assay Type |
| CCR9 | 1.1–2.35 nM | 3.4 - 5.4 nM | Radioligand Displacement, Ca²⁺ Mobilization, Chemotaxis |
| CCR7 | Not Reported | ~250 nM | Functional Assay |
| CCR1 | >10,000 nM | >10,000 nM | Radioligand Displacement |
| CCR2 | >10,000 nM | >10,000 nM | Radioligand Displacement |
| CCR3 | >10,000 nM | >10,000 nM | Radioligand Displacement |
| CCR4 | >10,000 nM | >10,000 nM | Radioligand Displacement |
| CCR5 | >10,000 nM | >10,000 nM | Radioligand Displacement |
| CXCR3 | >10,000 nM | >10,000 nM | Radioligand Displacement |
| CXCR4 | >10,000 nM | >10,000 nM | Radioligand Displacement |
Table 1: Comparative binding affinity and functional inhibition of this compound across various chemokine receptors. Data compiled from multiple sources.
Signaling Pathway Comparison: CCR9 vs. CCR7
To understand the potential functional consequences of this compound's cross-reactivity with CCR7, it is essential to compare the signaling pathways of both receptors.
References
A Head-to-Head Comparison of Vercirnon and Vedolizumab in IBD Models
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of therapeutic development for Inflammatory Bowel Disease (IBD), two distinct strategies have emerged targeting the pathological influx of immune cells into the gastrointestinal tract: antagonism of the CCR9 chemokine receptor by Vercirnon and blockade of the α4β7 integrin by vedolizumab. This guide provides a head-to-head comparison of these two agents, summarizing their mechanisms of action, preclinical data in IBD models, and the divergent paths they have taken in clinical development.
It is important to note at the outset that direct head-to-head preclinical studies comparing this compound and vedolizumab are not available in published literature. This is primarily due to the different stages of their development; vedolizumab is an approved and marketed therapy, while the clinical development of this compound was halted after Phase III trials for Crohn's disease failed to meet their primary endpoints.[1][2] This guide, therefore, presents a comparison based on the available individual preclinical and mechanistic data for each compound.
Executive Summary
| Feature | This compound (CCX282-B, GSK-1605786) | Vedolizumab (Entyvio) |
| Target | C-C chemokine receptor 9 (CCR9)[3][4] | α4β7 integrin[5] |
| Mechanism | Blocks the binding of the chemokine CCL25 to CCR9 on T cells, inhibiting their migration to the intestine. | Blocks the interaction of α4β7 integrin on lymphocytes with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on gut endothelial cells, preventing lymphocyte trafficking into the gastrointestinal tissue. |
| Molecule Type | Small molecule, orally active antagonist | Humanized monoclonal antibody, administered via intravenous infusion. |
| Clinical Status | Development halted; failed to meet primary endpoints in Phase III trials for Crohn's disease. | Approved for the treatment of moderate-to-severely active Ulcerative Colitis and Crohn's Disease. |
Mechanism of Action: Two Distinct Approaches to Inhibit Gut-Specific Immune Cell Trafficking
The inflammatory cascade in IBD is driven by the migration of leukocytes from the bloodstream into the intestinal tissue. Both this compound and vedolizumab aim to disrupt this process, but they target different molecular interactions.
This compound: Targeting the Chemokine-Receptor Axis
This compound is an orally active antagonist of the C-C chemokine receptor 9 (CCR9). CCR9 is preferentially expressed on a subset of T lymphocytes that are destined to migrate to the gastrointestinal tract. Its ligand, C-C chemokine ligand 25 (CCL25), is constitutively expressed in the small intestine. The interaction between CCR9 and CCL25 is a key signal for the recruitment of these pathogenic T cells into the gut mucosa. By blocking this interaction, this compound was designed to reduce the accumulation of inflammatory cells specifically in the intestine.
References
Vercirnon as a Tool Compound for CCR9 Research: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Vercirnon (also known as CCX282-B and GSK-1605786) as a tool compound for studying the C-C chemokine receptor 9 (CCR9). Its performance is objectively compared with other available alternatives, supported by experimental data to aid researchers in selecting the most appropriate tool for their CCR9-related studies.
Executive Summary
This compound is a potent and highly selective antagonist of CCR9, making it an excellent tool compound for in vitro and in vivo research. It functions as an intracellular allosteric antagonist, offering a unique mechanism of action.[1][2][3] While its clinical development for Crohn's disease was halted due to limited efficacy in Phase III trials, its well-characterized pharmacological profile supports its continued use in a research setting.[4][5] This guide presents a comparative analysis of this compound against other CCR9 antagonists, details experimental protocols for its use, and provides visual aids for understanding its biological context.
Comparative Analysis of CCR9 Antagonists
The selection of a tool compound is critical for the validity of experimental findings. This section compares the quantitative pharmacological data of this compound with other known CCR9 antagonists.
| Compound | Type | Target | Potency (IC50/Ki) | Selectivity | Mechanism of Action | Key Considerations |
| This compound (CCX282-B) | Small Molecule | Human CCR9 | Chemotaxis (Molt-4 cells): 3.4 nMCa2+ Mobilization (Molt-4 cells): 5.4 nMCCR9A Chemotaxis: 2.8 nMCCR9B Chemotaxis: 2.6 nM | Highly selective over CCR1-12 and CX3CR1-7 (IC50s >10 µM) | Intracellular Allosteric Antagonist | Orally bioavailable. Well-characterized in preclinical and clinical studies. |
| CCX025 | Small Molecule | Human CCR9 | Chemotaxis (Molt-4 cells): 23 nM (in buffer), 78 nM (in 100% human serum) | Potent and selective for human and mouse CCR9. | Small Molecule Antagonist | Potent inhibitor of T-cell migration. |
| AZD7798 | Monoclonal Antibody | Human CCR9 | 40-fold potency improvement from parent antibody. Prevents CCL25 binding. | Specific to human and cynomolgus CCR9; does not bind to murine CCR9. | Depletes CCR9+ T cells via Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). | First-in-class monoclonal antibody. Suitable for in vivo depletion studies in relevant species. Currently in Phase 2 clinical trials. |
| 91R | Monoclonal Antibody | Human CCR9 | Inhibits growth of human acute T lymphoblastic leukemia xenografts. | Recognizes an epitope within the CCR9 N-terminal domain. | Promotes lysis of CCR9-expressing tumor cells via complement- and cell-dependent cytotoxicity. | Potential therapeutic agent for CCR9-expressing tumors. |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for two key assays used to characterize CCR9 antagonists.
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of CCR9-expressing cells towards the CCR9 ligand, CCL25.
Materials:
-
CCR9-expressing cells (e.g., Molt-4, Jurkat, or primary T-cells)
-
Chemoattractant: Recombinant human CCL25
-
Test compound (e.g., this compound)
-
Transwell inserts (5 or 8 µm pore size) for 24-well plates
-
Cell culture medium (e.g., RPMI 1640) with 1% FBS (for cell suspension) and 10% FBS (for lower chamber)
-
Phosphate Buffered Saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemacytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Microplate reader (optional, for fluorescently labeled cells)
Procedure:
-
Cell Preparation: Culture CCR9-expressing cells to a density of approximately 1 x 10^6 cells/mL. The day before the assay, starve the cells by resuspending them in serum-free medium and incubating overnight. On the day of the assay, count the cells and resuspend them in migration medium (e.g., RPMI 1640 with 1% FBS) at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
In the lower wells of a 24-well plate, add 600 µL of medium containing 10% FBS and the chemoattractant CCL25 (e.g., 100 ng/mL). Include wells with medium only as a negative control.
-
Prepare serial dilutions of the test compound (this compound) in the cell suspension.
-
Add 100 µL of the cell suspension (containing 1 x 10^5 cells) with or without the test compound to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2 to 5 hours.
-
Cell Quantification:
-
Carefully remove the Transwell inserts.
-
Count the number of migrated cells in the lower chamber using a hemacytometer or an automated cell counter.
-
Alternatively, cells can be pre-labeled with a fluorescent dye (e.g., Calcein-AM), and the fluorescence in the bottom well can be measured with a plate reader.
-
-
Data Analysis: Calculate the percentage of migrated cells for each condition relative to the total number of cells added. Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Calcium Mobilization Assay
This assay measures the ability of a compound to block the transient increase in intracellular calcium concentration that occurs upon CCL25 binding to CCR9.
Materials:
-
CCR9-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing CCR9)
-
Recombinant human CCL25
-
Test compound (e.g., this compound)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Probenecid (anion transport inhibitor)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well or 384-well black-walled, clear-bottom assay plates
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR™, FlexStation)
Procedure:
-
Cell Plating: Seed CCR9-expressing cells into a black-walled, clear-bottom 96-well or 384-well plate at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and probenecid in HBSS with HEPES.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound) in HBSS with HEPES in a separate compound plate.
-
Assay Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Program the instrument to add the test compound to the cell plate, followed by the addition of CCL25 at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the change in fluorescence intensity over time (Ex/Em = ~490/525 nm for Fluo-4).
-
-
Data Analysis: The response is calculated as the peak fluorescence intensity minus the baseline fluorescence. Determine the IC50 value of the test compound by plotting the percentage of inhibition of the CCL25-induced calcium flux against the compound concentration.
Visualizing the Biological Context
Understanding the signaling pathways and experimental workflows is essential for effective research. The following diagrams, generated using Graphviz, provide a visual representation of these concepts.
CCR9 Signaling Pathway
The binding of CCL25 to CCR9 initiates a signaling cascade that plays a crucial role in cell migration, proliferation, and survival. A key downstream pathway involves the activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (AKT).
Caption: CCR9 signaling cascade initiated by CCL25 binding, leading to cellular responses.
Experimental Workflow for CCR9 Antagonist Validation
A typical workflow for validating a potential CCR9 antagonist involves a series of in vitro assays to determine its potency and selectivity.
Caption: A stepwise workflow for the in vitro validation of a CCR9 antagonist.
This compound vs. Alternatives: A Suitability Comparison
This logical diagram provides a high-level comparison of the suitability of this compound and its alternatives as tool compounds for CCR9 research.
Caption: A decision-making guide for selecting a CCR9 tool compound based on research goals.
Conclusion
This compound stands out as a robust and reliable tool compound for investigating the role of CCR9 in various biological processes. Its high potency, exceptional selectivity, and well-documented mechanism of action provide a solid foundation for generating reproducible and interpretable data. While alternative compounds exist, each with its own set of characteristics, this compound's extensive characterization makes it a primary choice for a wide range of in vitro and in vivo studies targeting CCR9. Researchers should, however, consider the specific requirements of their experimental design when selecting the most appropriate antagonist.
References
- 1. Intracellular allosteric antagonism of the CCR9 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. rcsb.org [rcsb.org]
- 4. gsk.com [gsk.com]
- 5. Randomised clinical trial: this compound, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Next-Generation CCR9 Inhibitors and Vercirnon
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 9 (CCR9) plays a pivotal role in the migration of inflammatory cells to the intestine, making it a key therapeutic target for inflammatory bowel disease (IBD), particularly Crohn's disease. Vercirnon (also known as CCX282-B or GSK-1605786), a first-generation CCR9 antagonist, showed initial promise but ultimately failed to meet its primary endpoints in Phase III clinical trials, halting its development. This has spurred the development of next-generation CCR9 inhibitors with potentially improved efficacy and different mechanisms of action. This guide provides a detailed comparison of the available data on these emerging therapies against the benchmark of this compound.
At a Glance: this compound vs. Next-Generation CCR9 Inhibitors
| Feature | This compound (CCX282-B) | Next-Generation CCR9 Inhibitors (e.g., CCX507, AZD7798) |
| Modality | Small Molecule | Small Molecule (CCX507), Monoclonal Antibody (AZD7798) |
| Mechanism of Action | CCR9 Antagonist | CCR9 Antagonist (CCX507), CCR9-expressing cell depletion (AZD7798) |
| Developer | ChemoCentryx / GlaxoSmithKline | ChemoCentryx (CCX507), AstraZeneca (AZD7798) |
| Development Status | Development Terminated | Preclinical / Phase I / Phase II |
| Key Differentiator | First-in-class oral CCR9 antagonist | Potentially improved pharmacokinetics, different modalities (including cell depletion), and exploration of combination therapies. |
Quantitative Efficacy Data
Direct comparative efficacy data between this compound and next-generation CCR9 inhibitors is limited due to the early stage of development of the latter. However, available preclinical and clinical data are summarized below.
Table 1: Preclinical Efficacy Data
| Compound | Assay | Model | Key Findings | Citation |
| This compound | Chemotaxis Assay | MOLT-4 cells, CCR9-transfected cells, primary human T cells | IC50 <7 nM for inhibition of CCL25-mediated chemotaxis. | [1] |
| This compound | In vivo efficacy | TNFΔARE mouse model of ileitis | Significant reduction in intestinal inflammation. | [1] |
| CCX025 (a CCR9 antagonist) | In vivo efficacy | mdr1a-/- mouse model of colitis | Complete protection from the development of colitis. | [2] |
| AZD7798 | In vivo efficacy | Cynomolgus Monkey | Complete depletion of circulating and ileal CCR9-expressing T cells within 2 days. | [3] |
| Norgine/Jubilant Compounds | In vitro potency | Not specified | Potent in the nanomolar range with excellent pharmacokinetic properties. | [4] |
Table 2: Clinical Efficacy Data (Crohn's Disease)
| Compound | Trial Phase | Key Endpoints & Results | Citation |
| This compound | Phase II (PROTECT-1) | Induction: At week 12, clinical response (≥70-point decrease in CDAI) was 61% for 500 mg QD vs. 47% for placebo. Maintenance: At week 52, 47% of subjects on this compound were in remission vs. 31% on placebo. | |
| This compound | Phase III (SHIELD-1) | Primary Endpoint (Clinical Response at Week 12): Not met. No significant difference between this compound (500 mg QD and BID) and placebo. | |
| This compound | Phase III (SHIELD-4) | Showed a dose-dependent improvement in symptoms with the 500 mg BID dose having a greater effect than 500 mg QD. | |
| CCX507 | Phase I | Safe and well-tolerated in healthy volunteers. Doses ≥ 30 mg BID were highly effective in blocking CCR9 on circulating leukocytes. | |
| AZD7798 | Phase I | Ongoing to assess safety and CCR9 cell depletion. |
Signaling Pathways and Experimental Workflows
CCR9 Signaling Pathway
The binding of the chemokine CCL25 to its receptor CCR9 on the surface of immune cells, such as T lymphocytes, triggers a cascade of intracellular signaling events. This process is central to the recruitment of these cells to the intestinal mucosa. The simplified signaling pathway is depicted below.
Caption: Simplified CCR9 signaling cascade upon CCL25 binding.
Experimental Workflow: this compound Clinical Trial (SHIELD-1)
The SHIELD-1 study was a pivotal Phase III trial that evaluated the efficacy and safety of this compound for the induction of clinical response and remission in patients with moderate-to-severe Crohn's disease.
Caption: Workflow of the this compound SHIELD-1 Phase III clinical trial.
Experimental Protocols
This compound Preclinical Chemotaxis Assay
-
Cell Lines: MOLT-4 (a human T-lymphoblast cell line endogenously expressing CCR9), CCR9-transfected cell lines, and primary human T cells were used.
-
Method: A chemotaxis assay was performed using a multi-well chamber with a filter separating the upper and lower wells.
-
Procedure:
-
Cells were placed in the upper chamber.
-
The lower chamber contained the CCR9 ligand, CCL25 (also known as TECK), with or without varying concentrations of this compound.
-
The chamber was incubated to allow cell migration towards the chemoattractant.
-
The number of cells that migrated to the lower chamber was quantified.
-
-
Endpoint: The half-maximal inhibitory concentration (IC50) of this compound required to block CCL25-induced cell migration was determined.
This compound SHIELD-1 Clinical Trial Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III study.
-
Patient Population: Adults with moderately to severely active Crohn's disease, defined by a Crohn's Disease Activity Index (CDAI) score of 220-450.
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive one of the following treatments for 12 weeks:
-
Placebo
-
This compound 500 mg once daily (QD)
-
This compound 500 mg twice daily (BID)
-
-
Primary Endpoint: The proportion of patients achieving a clinical response, defined as a decrease in CDAI of at least 100 points from baseline at Week 12.
-
Key Secondary Endpoint: The proportion of patients achieving clinical remission, defined as a CDAI score of less than 150 at Week 12.
Discussion and Future Outlook
The journey of this compound highlights the challenges in translating promising preclinical data into clinical efficacy for IBD. While this compound demonstrated potent in vitro activity and some positive signals in early clinical trials, the larger Phase III studies did not confirm its benefit. One hypothesis for this failure is a suboptimal pharmacokinetic profile.
Next-generation CCR9 inhibitors are being developed to overcome these limitations. The approaches are varied and include:
-
Improved Small Molecules: Companies like Norgine and Jubilant are developing novel orally bioavailable CCR9 antagonists with potentially superior pharmacokinetic properties. CCX507 from ChemoCentryx also represents a next-generation small molecule inhibitor.
-
Different Modalities: AZD7798 is a monoclonal antibody designed to deplete CCR9-expressing cells, offering a distinct and potentially more potent mechanism of action compared to receptor antagonism.
-
Combination Therapies: Preclinical data for CCX507 suggests that combining a CCR9 inhibitor with other IBD therapies, such as anti-TNF or anti-α4β7 antibodies, could lead to synergistic effects.
The development of these next-generation inhibitors is still in its early stages, and more comprehensive preclinical and clinical data are needed to fully assess their potential. However, the diverse strategies being employed offer hope for a future where targeting the CCR9 pathway may yet become a valuable therapeutic option for patients with IBD. The lessons learned from the this compound program will undoubtedly be invaluable in guiding the development and clinical trial design for these new agents.
References
- 1. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR9 Antagonists in the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD7798: A NEW CCR9 DEPLETING ANTIBODY TO TREAT CROHN'S DISEASE - Marks D - - May 7 2023 [eposters.ddw.org]
- 4. A New Series of Orally Bioavailable Chemokine Receptor 9 (CCR9) Antagonists; Possible Agents for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Vercirnon proper disposal procedures
Note on "Vercirnon"
Initial research did not yield specific public information for a substance named "this compound." This may indicate that "this compound" is an internal codename, a new or investigational compound with limited public documentation, or a potential misspelling. The following procedures are based on established best practices for the safe disposal of novel or hazardous research chemicals in a laboratory setting. Always refer to the specific Safety Data Sheet (SDS) for any chemical before handling or disposal. Section 13 of the SDS provides guidance on proper disposal practices.[1][2][3][4]
Standard Operating Procedure for Novel Chemical Disposal
This guide provides a step-by-step operational plan for the safe and compliant disposal of a research chemical like this compound.
Step 1: Waste Characterization and Profiling
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for hazard identification and disposal requirements.[3]
-
Determine if the Waste is Hazardous: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:
-
Ignitability: Flashpoint below 140°F (60°C).
-
Corrosivity: pH ≤ 2 or ≥ 12.5.
-
Reactivity: Unstable, reacts violently with water, or can generate toxic gases.
-
Toxicity: Harmful when ingested or absorbed.
-
-
Profile the Waste Stream: Document the chemical composition of the waste, including all constituents and their concentrations. For mixtures, list every component.
Step 2: Segregation and Containerization
-
Segregate Incompatible Wastes: To prevent dangerous reactions, never mix incompatible waste streams. Store waste in separate, designated areas. Key segregation principles include:
-
Acids from bases.
-
Oxidizers from organic or flammable materials.
-
Water-reactive chemicals from aqueous waste.
-
-
Use Appropriate Containers:
-
Collect waste in containers that are sturdy, leak-proof, and chemically compatible with the contents.
-
Ensure containers have secure, tight-fitting screw caps. Containers must remain closed except when adding waste.
-
Leave at least one inch of headspace in liquid waste containers to allow for expansion.
-
Step 3: Labeling and Storage
-
Label Containers Immediately: As soon as the first drop of waste enters a container, it must be labeled.
-
Required Label Information: The label must include:
-
The words "Hazardous Waste".
-
The full chemical name(s) of all contents (no formulas or abbreviations).
-
The approximate percentage of each component in a mixture.
-
The specific hazard(s) (e.g., flammable, corrosive, toxic).
-
The accumulation start date (the date the first waste was added).
-
The Principal Investigator's name and lab location.
-
-
Store in a Satellite Accumulation Area (SAA):
-
Store waste at or near the point of generation in a designated SAA.
-
Use secondary containment (such as a bin) for all liquid hazardous waste.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.
-
Step 4: Disposal and Removal
-
Schedule a Waste Pickup: Once a waste container is full, schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Prohibited Disposal Methods: Never dispose of hazardous chemical waste via:
-
Sewer/Drain Disposal: This is prohibited for hazardous materials.
-
Regular Trash: Hazardous waste must not be placed in the general waste stream.
-
Evaporation: It is illegal and unsafe to intentionally evaporate chemical waste in a fume hood or otherwise.
-
-
Disposal of Empty Containers:
-
A container that held a hazardous chemical can be disposed of as regular trash only after it has been thoroughly emptied.
-
Containers that held acutely hazardous waste must be triple-rinsed with a suitable solvent; the rinsate must be collected and disposed of as hazardous waste.
-
All labels on the empty container must be removed or defaced before disposal.
-
Data Presentation: Illustrative Disposal Profile for "Compound V"
The following table summarizes hypothetical data for a novel compound, which would be critical for determining its proper disposal pathway. This data is for illustrative purposes only.
| Parameter | Value | Disposal Implication |
| RCRA Hazardous Waste Code | D002, D007 | Regulated as hazardous waste due to corrosivity and toxicity. |
| pH (1% solution) | 1.8 | Corrosive. Must be segregated from bases. Cannot be sewer disposed. |
| Flash Point | > 200°F (> 93°C) | Not considered flammable. |
| LD50 (Oral, Rat) | 45 mg/kg | Acutely toxic. Rinsate from empty containers must be collected. |
| Chemical Incompatibilities | Strong Oxidizers, Bases | Must be stored and disposed of separately from these materials. |
| Recommended Neutralization Agent | Sodium Bicarbonate (for small spills) | Neutralization may be part of an experimental protocol's final step. |
| Container Material | High-Density Polyethylene (HDPE) | Do not use glass containers for long-term waste storage. |
Experimental Protocol: Deactivating "Compound V" Waste (Illustrative Example)
This protocol describes a hypothetical final step in an experiment to render "Compound V" waste less hazardous prior to collection. This procedure must be validated for safety and efficacy before implementation.
-
Preparation: Conduct the procedure in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Cooling: Ensure the reaction mixture containing "Compound V" is cooled to room temperature in an ice bath.
-
Quenching: Slowly add the reaction mixture to a beaker containing a stirred 1M solution of sodium bicarbonate at 0°C. The volume of the bicarbonate solution should be at least 10 times the volume of the reaction mixture.
-
pH Monitoring: Monitor the pH of the resulting solution. Continue slow addition of the reaction mixture, ensuring the pH does not fall below 7.0.
-
Off-Gassing: Allow the quenched mixture to stir for at least one hour to ensure the reaction is complete and to allow for the dissipation of any evolved gases.
-
Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for collection by EHS.
Mandatory Visualizations
Caption: Decision workflow for laboratory chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
